molecular formula C8H15NO2 B12950672 (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Número de catálogo: B12950672
Peso molecular: 157.21 g/mol
Clave InChI: TUXFSVNDVGOMQY-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C8H15NO2

Peso molecular

157.21 g/mol

Nombre IUPAC

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol

InChI

InChI=1S/C8H15NO2/c10-7-5-11-6-8(7)1-3-9-4-2-8/h7,9-10H,1-6H2/t7-/m0/s1

Clave InChI

TUXFSVNDVGOMQY-ZETCQYMHSA-N

SMILES isomérico

C1CNCCC12COC[C@@H]2O

SMILES canónico

C1CNCCC12COCC2O

Origen del producto

United States
Foundational & Exploratory

The Architecture of 3D Complexity: A Technical Guide to (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the transition from flat, two-dimensional heterocycles (like piperidines and pyrrolidines) to three-dimensional spirocyclic architectures is a proven strategy to escape the "flatland" of drug discovery. (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol represents a highly specialized, chiral building block that exemplifies this paradigm shift.

As an application scientist, I frequently leverage this oxa-azaspirodecane core to solve complex lead optimization challenges. The strategic placement of the oxygen atom within the spirocyclic framework is not merely structural; it is a calculated electronic modification designed to modulate the pKa of the distal basic amine. This whitepaper provides a comprehensive technical analysis of the chemical structure, physical properties, synthetic handling, and strategic applications of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, grounded in field-proven methodologies and authoritative literature.

Structural Logic and Pharmacokinetic Causality

The molecular architecture of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol consists of a six-membered piperidine ring fused at a single carbon atom (the spiro center) to a five-membered tetrahydrofuran-like ring containing a chiral hydroxyl group at the 4-position.

Why Choose an Oxa-Spirocycle?

When optimizing lead compounds, basic amines often trigger off-target liabilities, most notably binding to the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to fatal cardiotoxicity.

Historically, replacing a standard piperidine with a generic spirocycle (e.g., 8-azaspiro[4.5]decane) improves metabolic stability but often fails to mitigate hERG binding. However, by introducing an oxygen atom into the cyclopentyl ring—creating the 2-oxa-8-azaspiro[4.5]decane core—the inductive electron-withdrawing effect of the oxygen lowers the pKa of the basic nitrogen [1]. This subtle electronic tuning reduces the protonation state of the amine at physiological pH, drastically reducing hERG affinity while maintaining the 3D vector necessary for target engagement.

G A Standard Piperidine Core B High hERG Liability A->B Leads to C Spirocyclic Substitution (Oxa-azaspirodecane) A->C Scaffold Hopping D Oxygen Inductive Effect (Lowers Amine pKa) C->D Electronic Tuning F Enhanced 3D Complexity (Improved PK) C->F Structural Profile E Reduced hERG Activity D->E Safety Profile

Logic of spirocyclic scaffold hopping to improve drug safety and PK.

Physical and Chemical Properties

Understanding the fundamental physicochemical properties of this building block is critical for downstream synthetic planning and formulation. The data below summarizes the key metrics for the generic and chiral forms of the compound [2].

PropertyValueCausality / Significance
Chemical Name (R)-2-Oxa-8-azaspiro[4.5]decan-4-olThe (R)-stereocenter dictates specific spatial orientation for target kinase/phosphatase binding pockets.
CAS Registry Number 777049-50-0 (Generic)Primary identifier for sourcing, regulatory tracking, and inventory management [2].
Molecular Formula C8H15NO2Determines fundamental mass and elemental composition.
Molecular Weight 157.21 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Core Structure Spirocyclic (Oxa-azaspirodecane)Imparts rigid 3D character, improving aqueous solubility and metabolic stability over flat heterocycles.
Functional Groups Secondary Amine, Secondary AlcoholProvides orthogonal handles for selective derivatization (e.g., N-alkylation vs. O-acylation).

Synthetic Methodology: N-Boc Protection Workflow

To utilize (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol in complex cross-coupling or substitution reactions, the secondary amine must first be protected to prevent unwanted side reactions. The following is a self-validating protocol for the N-Boc (tert-butyloxycarbonyl) protection of the spirocycle.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol (or its hydrochloride salt) in anhydrous dichloromethane (DCM).

    • Causality: DCM is selected for its excellent solubilizing properties for both the spirocycle and Boc-anhydride, while remaining chemically inert to the reagents.

  • Base Addition: Add 2.0 equivalents of Triethylamine (Et3N) dropwise.

    • Causality: Et3N serves a dual purpose: it neutralizes the HCl salt to liberate the free secondary amine and acts as an acid scavenger to drive the nucleophilic attack forward.

  • Electrophile Addition: Slowly add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc2O) at room temperature.

    • Causality: Room temperature is sufficient for this highly reactive electrophile; avoiding external heating prevents potential degradation of the spiro ring system.

  • Reaction Monitoring (Self-Validating Step): Stir the mixture for 2 hours. Validate reaction completion via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Self-Validation Mechanism: The starting material (a secondary amine) will stain strongly with Ninhydrin (yielding a dark purple/pink spot). The successful N-Boc protected product lacks a free N-H proton and will not stain, providing immediate, binary visual confirmation of total conversion.

  • Workup: Quench the reaction with distilled water. Extract the organic layer, wash with saturated aqueous NaCl (brine), and dry over anhydrous Na2SO4.

    • Causality: Water hydrolyzes any unreacted Boc2O, while the brine wash removes residual Et3N and water from the organic phase prior to concentration.

G S1 Step 1: Dissolve Spirocycle in Anhydrous DCM S2 Step 2: Add Et3N (Base) Neutralize HCl Salt S1->S2 S3 Step 3: Add Boc2O (Room Temp, 2h) S2->S3 S4 Step 4: TLC Validation (Ninhydrin Stain Negative) S3->S4 S5 Step 5: Aqueous Quench & Organic Extraction S4->S5

Step-by-step synthetic workflow for Boc-protection of the secondary amine.

Applications in Advanced Drug Discovery

The unique spatial arrangement of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol has made it a highly sought-after moiety in the development of targeted therapeutics, particularly in oncology and neurodegeneration.

Allosteric SHP2 Inhibitors (Oncology)

Src homology 2 domain-containing phosphatase 2 (SHP2) is a critical node in Receptor Tyrosine Kinase (RTK) and RAS-driven cancers. Researchers at MD Anderson Cancer Center utilized the oxa-azaspirodecane core in the discovery of IACS-15414 , a potent and orally bioavailable SHP2 inhibitor [1]. By incorporating this specific spirocycle, they successfully stabilized the auto-inhibited conformation of SHP2 while simultaneously dialing out hERG toxicity through the pKa-modulating effect of the oxygen atom.

G RTK Receptor Tyrosine Kinase SHP2 SHP2 (Active State) RTK->SHP2 Activation RAS RAS / MAPK Pathway SHP2->RAS Dephosphorylation Tumor Tumor Proliferation RAS->Tumor Drives Inhibitor Spirocyclic Inhibitor (e.g., IACS-15414) SHP2_Inact SHP2 (Auto-inhibited) Inhibitor->SHP2_Inact Stabilizes SHP2_Inact->SHP2 Prevents Activation

Mechanism of SHP2 allosteric inhibition blocking RTK-driven tumor proliferation.

LRRK2 Inhibitors (Parkinson's Disease)

Beyond oncology, the compound is utilized as a structural building block in the synthesis of 2-aminoquinazolines targeting Leucine-rich repeat kinase 2 (LRRK2) [3]. Mutations in LRRK2 are a major genetic driver of Parkinson's Disease. The rigid 3D structure of the spirocycle allows for highly specific interactions within the LRRK2 kinase domain, improving target selectivity over off-target kinases, which is a common hurdle in kinase inhibitor development [4].

Analytical Characterization Protocol

To ensure the stereochemical integrity of the (R)-enantiomer prior to biological testing, rigorous analytical validation is required.

Protocol: Chiral Resolution and Purity Validation via HPLC

  • Sample Preparation: Dissolve the synthesized compound in a mobile phase-compatible solvent (e.g., Hexane/Isopropanol 90:10).

  • Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H).

    • Causality: The spirocyclic and chiral hydroxyl features require a stationary phase capable of forming transient hydrogen bonds and steric inclusion complexes to separate potential enantiomers or diastereomers effectively.

  • Elution: Run an isocratic elution at 1.0 mL/min to ensure baseline resolution.

  • Detection (Self-Validating Step): Monitor via Evaporative Light Scattering Detector (ELSD) or UV detection (if the molecule has been derivatized with a chromophore).

    • Self-Validation Mechanism: The presence of a single, sharp peak with an enantiomeric excess (ee) > 99% validates the stereochemical integrity of the (R)-configuration. The appearance of a secondary peak immediately flags epimerization during the synthetic process.

References

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. ACS Publications.[Link]

  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating Underexplored Chemical Space

In the landscape of drug discovery and development, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality and novel chemical space they occupy. The (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol framework is a promising, yet under-characterized, building block. A thorough understanding of its structural and electronic properties is fundamental to its application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating such properties in solution.

This guide addresses the structural characterization of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol. As of the time of writing, a complete, publicly available, and experimentally verified set of ¹H and ¹³C NMR chemical shift assignments for this specific molecule has not been reported in the literature. Therefore, this document serves a dual purpose: first, to provide a robust, predictive analysis of the expected NMR spectra based on established principles and data from analogous structures; and second, to present a comprehensive, field-proven experimental workflow for researchers to perform unambiguous assignments upon synthesizing this compound.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is the foundation of any NMR assignment. For (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, we will adhere to IUPAC nomenclature rules, which prioritize the heterocyclic rings.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Assignment H1 ¹H NMR (Proton Spectrum) COSY COSY (¹H-¹H Correlation) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC NOESY NOESY (¹H-¹H Spatial Proximity) H1->NOESY C13 ¹³C NMR (Carbon Spectrum) DEPT DEPT-135/90 (Carbon Multiplicity) C13->DEPT C13->HSQC C13->HMBC Analysis Integrate All Spectra DEPT->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis NOESY->Analysis Assignment Final Chemical Shift Assignment Analysis->Assignment

Caption: Experimental workflow for NMR assignment.

Causality in Experimental Choices and Expected Outcomes

  • Why start with 1D spectra? The ¹H and ¹³C spectra provide the fundamental data points (the chemical shifts) that will be connected and assigned using the 2D experiments. DEPT is essential early on to confidently identify the number of CH, CH₂, and quaternary carbons, which prevents misassignment in later stages.

  • HSQC as the Cornerstone: The HSQC experiment is the most critical link. It directly maps the proton chemical shifts to their attached carbons. Once an easily identifiable proton is assigned (e.g., H4, the only proton on a hydroxyl-bearing carbon), its corresponding carbon (C4) is immediately known.

  • COSY for Tracing Connectivity: From the H4 signal, a COSY experiment will show a correlation to the H3 protons. This establishes the H4-C4-C3-H3 connectivity. Similarly, the spin systems of the piperidine ring can be traced.

  • HMBC for the "Big Picture": The spiro-carbon C5 has no attached protons and is therefore invisible in an HSQC spectrum. Its assignment relies on HMBC. Protons on C1, C6, C10, and C4 should all show a 2 or 3-bond correlation to C5, providing an unambiguous assignment.

  • NOESY for Stereochemistry: The fixed (R) stereochemistry at C4 and the rigid nature of the spiro-system will lead to a distinct set of through-space interactions. For example, the axial and equatorial protons on the piperidine ring will have characteristic NOE patterns to each other and to protons on the furan ring, confirming the conformation in solution.

Conclusion and Forward Look

While experimental data for (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol remains to be published, this guide provides a robust framework for its structural elucidation. The predicted chemical shifts offer a reliable starting point for analysis, and the detailed experimental workflow represents a field-tested, comprehensive strategy for achieving unambiguous ¹H and ¹³C NMR assignments. The application of this multi-dimensional NMR approach will not only validate the structure of this specific molecule but also provide deep insights into its conformational dynamics, which are crucial for its future applications in medicinal chemistry and materials science.

References

  • SpectraBase. 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE - Optional[13C NMR]. Available from: [Link]

  • ACS Publications. 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent | Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. Spiro(4.5)decane. Available from: [Link]

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available from: [Link]

  • National Institute of Standards and Technology. Spiro[4.5]decane. Available from: [Link]

  • National Institute of Standards and Technology. Spiro[4.5]decane. Available from: [Link]

  • PubChemLite. Spiro[4.5]decan-1-one (C10H16O). Available from: [Link]

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. Available from: [Link]

  • Universitat Autònoma de Barcelona Research Portal. 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes. Available from: [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available from: [Link]

  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available from: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Available from: [Link]

  • Setsunan University Repository. Stereochemistry and full assignments of 1H- and 13C-NMR spectra of 1,5-seco-grayanotoxin. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Available from: [Link]

  • ACS Publications. Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine | Organic Process Research & Development. Available from: [Link]

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]

  • PubMed. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]

Role of spirocyclic scaffolds like (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 3D Paradigm Shift

For decades, medicinal chemistry was dominated by planar, spiro-deficient aromatic rings—a paradigm often referred to as "flatland." While these aromatic scaffolds are synthetically accessible and effectively drive binding enthalpy, they frequently suffer from poor physicochemical properties, including low aqueous solubility, high lipophilicity, and off-target promiscuity[1].

The introduction of spirocyclic scaffolds, such as (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol , represents a fundamental shift in drug design. By fusing two rings through a single quaternary carbon atom, spirocycles project functional groups into three-dimensional space[2]. This structural complexity increases the fraction of sp³-hybridized carbons ( Fsp3​ ), a metric strongly correlated with higher clinical success rates[1]. This whitepaper explores the mechanistic rationale, physicochemical advantages, and practical applications of spirocyclic scaffolds in hit-to-lead optimization.

Physicochemical & Pharmacokinetic Rationale

The integration of spirocycles is not merely an aesthetic structural change; it is a calculated manipulation of a molecule's physicochemical profile[3].

Enhancing Metabolic Stability via Steric Shielding

Planar heterocycles like piperazine and morpholine are highly susceptible to cytochrome P450 (CYP450)-mediated α -carbon oxidation, leading to rapid clearance[4]. Spirocyclic bioisosteres inherently possess a quaternary spiro-carbon that introduces significant steric bulk. This steric hindrance physically shields adjacent C-H bonds from the oxidative active sites of hepatic enzymes, thereby lowering intrinsic clearance ( CLint​ ) and extending the drug's half-life[5].

Modulating Lipophilicity and Solubility

High lipophilicity (LogD) drives non-specific binding and toxicity. Spirocyclic systems disrupt the flat, highly conjugated π -systems of traditional drugs, decreasing the lattice energy required to break molecular crystals during dissolution[5]. Furthermore, the incorporation of heteroatoms (like the oxygen in the oxa-azaspiro core) within a constrained geometry lowers LogD while maintaining or improving aqueous solubility[4].

Conformational Restriction and Target Selectivity

Flexible rings incur a high entropic penalty upon binding to a target receptor and can adapt to fit into unintended off-target pockets (e.g., the hERG cardiac ion channel)[1]. The rigid, orthogonal geometry of a spirocycle locks the molecule into a specific bioactive conformation. This "pre-organization" minimizes the entropic penalty of binding and drastically improves target selectivity[3].

Structural Anatomy of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

The (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold is a masterclass in rational drug design, offering multiple tunable vectors for structure-activity relationship (SAR) exploration:

  • The Aza (Nitrogen) Pole: Acts as a basic center that can be functionalized (e.g., via Buchwald-Hartwig amination or amide coupling) to attach the core to the main pharmacophore[6].

  • The Oxa (Oxygen) Pole: Serves as a dedicated hydrogen-bond acceptor, improving aqueous solubility and interacting with polar residues in the target binding site[4].

  • The Chiral Hydroxyl Group (4-ol): The stereospecific (R)-configuration projects the hydroxyl group at a precise angle, enabling highly specific hydrogen-bonding interactions that flat molecules cannot achieve.

  • The Spiro Junction: Forces the oxolane and piperidine rings into an orthogonal arrangement, generating a dense, 3D molecular topology[2].

Case Studies in Target Modulation

Allosteric Inhibition of SHP2

SHP2 is a protein tyrosine phosphatase critical for RAS/MAPK signaling and tumor proliferation. Traditional active-site inhibitors failed due to poor bioavailability and lack of selectivity. The discovery of TNO155 (a clinical-stage SHP2 inhibitor) utilized a substituted 2-oxa-8-azaspiro[4.5]decane core to bind to an allosteric pocket. The rigid spirocycle acts as a molecular wedge, locking SHP2 in its auto-inhibited (closed) conformation and preventing the conformational shift required for activation.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Activation SHP2_Closed SHP2 (Auto-inhibited Closed State) RTK->SHP2_Closed Phosphorylation SHP2_Open SHP2 (Active Open State) SHP2_Closed->SHP2_Open Conformational Shift MAPK RAS/MAPK Pathway Activation SHP2_Open->MAPK Tumor Tumor Proliferation MAPK->Tumor Spiro Spirocyclic Inhibitor Allosteric Binding Spiro->SHP2_Closed Locks Conformation

Mechanism of SHP2 allosteric inhibition by spirocyclic scaffolds preventing MAPK activation.

Selective FGFR3 Inhibition

In the development of TYRA-300 , an oral selective FGFR3 inhibitor for urothelial cancers, researchers faced challenges with metabolic stability and off-target kinase binding. By incorporating a 2-oxa-8-azaspiro[4.5]decane moiety, the compound achieved an optimal balance of potent FGFR3 activity, high selectivity against FGFR1/2, and excellent metabolic stability, outperforming traditional planar amine derivatives[6].

Quantitative Data: Planar vs. Spirocyclic Scaffolds

The following table summarizes the empirical shifts observed when transitioning from a planar morpholine/piperazine core to a spirocyclic framework.

Physicochemical PropertyMorpholine / Piperazine (Planar)2-Oxa-8-azaspiro[4.5]decane (Spirocyclic)Causality / Mechanistic Impact
Fsp3​ (Complexity) ~0.0 - 0.50.8 - 1.0Increased 3D complexity; statistically correlates with higher clinical phase transition rates.
Aqueous Solubility ModerateHigh3D shape disrupts crystal lattice packing energy, facilitating easier solvation.
Metabolic Stability High clearance (CYP oxidation)Low clearance (Shielded)Quaternary spiro-junction provides steric hindrance against enzymatic C-H abstraction.
Target Selectivity Promiscuous (e.g., hERG binding)Highly SelectiveRigid conformation prevents the molecule from adapting to off-target binding pockets.
Lipophilicity (LogD) HigherLowerOptimal placement of heteroatoms in a constrained geometry reduces overall lipophilicity.

Experimental Workflow & Self-Validating Protocol

To rigorously evaluate the benefits of a newly synthesized spirocyclic candidate, robust in vitro ADME-Tox profiling is required.

Workflow Hit Planar Hit Compound (e.g., Piperazine Core) Identify Identify Labile/Toxic Moiety Hit->Identify Spiro Spirocyclic Bioisosteric Replacement (e.g., 2-Oxa-8-azaspiro[4.5]decane) Identify->Spiro ADME In Vitro ADME-Tox Profiling Spiro->ADME Metabolism Metabolic Stability (CYP450) ADME->Metabolism Selectivity Target Selectivity (hERG/Kinases) ADME->Selectivity Lead Optimized Lead Candidate Metabolism->Lead Selectivity->Lead

Workflow for hit-to-lead optimization using spirocyclic bioisosteric replacement.

Protocol: High-Throughput Microsomal Stability Assay for Spirocyclic Candidates

Objective: Determine the intrinsic clearance ( CLint​ ) of spirocyclic derivatives to validate metabolic resistance. Self-Validating Mechanism: The protocol mandates the parallel processing of a low-clearance control (Warfarin) and a high-clearance control (Verapamil). If Verapamil is not rapidly cleared, the microsomes are inactive, invalidating the run. If Warfarin is cleared, non-specific binding or analytical errors are present.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice to preserve CYP450 enzymatic activity. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL protein) with the spirocyclic test compound (1 µM final concentration) in the buffer. Causality: 0.5 mg/mL ensures linear kinetics without introducing non-specific protein binding artifacts.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality: CYP450 enzymes strictly require NADPH as an electron donor for oxidative metabolism.

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the enzymes, halting the reaction. The internal standard corrects for matrix effects and injection volume variances during mass spectrometry.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate denatured proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio against time. Calculate the elimination rate constant ( k ) from the slope, and derive the intrinsic clearance ( CLint​=Protein_Concentrationk×V​ ).

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Taylor & Francis Online.
  • Recent in vivo advances of spirocyclic scaffolds for drug discoveryNational Institutes of Health (NIH) / PubMed.
  • The Utilization of Spirocyclic Scaffolds in Medicinal ChemistryBLDpharm.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive reviewNational Institutes of Health (NIH) / PMC.
  • Reactivity and Selectivity of Azaspirocycles in Radical C–H FunctionalizationACS Publications.
  • Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and AchondroplasiaJournal of Medicinal Chemistry - ACS Publications.
  • TNO 155 - New Drug ApprovalsNew Drug Approvals.

Sources

Physicochemical Profiling of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol: Aqueous Solubility and Partition Coefficient Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol (CAS: 777049-50-0) is a highly polar, spirocyclic building block increasingly utilized in modern drug discovery to optimize the pharmacokinetic profiles of lead compounds. This technical whitepaper provides an in-depth analysis of its aqueous solubility and lipophilicity (LogP/LogD). By dissecting the structural thermodynamics of its spirocyclic core, secondary amine, and oxygen-containing functional groups, we establish a rigorous framework for evaluating its behavior in aqueous and lipid environments.

Structural Causality and Physicochemical Theory

The pharmaceutical industry has increasingly shifted away from planar, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional scaffolds—a paradigm known as "Escape from Flatland" . (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol exemplifies the physicochemical benefits of this shift through three core mechanisms:

  • Spirocyclic Core (Crystal Lattice Disruption): The perpendicular arrangement of the spiro[4.5]decane scaffold disrupts flat molecular packing. This inherently lowers the crystal lattice energy, which is the primary thermodynamic barrier to aqueous dissolution.

  • Dense Hydrogen Bonding Network: The molecule features a secondary amine at the 8-position, an ether oxygen at the 2-position, and a chiral hydroxyl group at the 4-position. This creates a dense hydrogen-bond donor/acceptor network that heavily favors solvation in water over lipid partitioning .

  • Ionization Dynamics (LogD vs. LogP): The basic piperidine-like amine has a predicted pKa of ~9.5. At physiological pH (7.4), the amine is >99% protonated. Consequently, while the intrinsic LogP (neutral species) is slightly negative, the LogD at pH 7.4 drops significantly, rendering the molecule highly hydrophilic in systemic circulation.

Quantitative Physicochemical Data Summary

The following table summarizes the key physicochemical properties derived from structural fragment analysis, topological consensus methods, and standard physiological conditions.

PropertyValueMethod / Condition
Molecular Weight 157.21 g/mol Monoisotopic
CAS Number 777049-50-0Free Base
Predicted pKa (Amine) 9.5 ± 0.2In silico prediction
LogP (Intrinsic) -0.5 to -0.2Consensus Fragmental
LogD (pH 7.4) -2.8 to -2.5Henderson-Hasselbalch derived
Aqueous Solubility > 50 mg/mLThermodynamic (pH 7.4, 25°C)

Experimental Methodologies: Self-Validating Protocols

To empirically validate these properties, rigorous experimental protocols must be employed. The following methodologies are designed as self-validating systems to prevent common artifacts such as micro-emulsion formation, non-specific binding, and pH drifting.

Thermodynamic Aqueous Solubility Assay

Unlike kinetic solubility (which relies on DMSO stock precipitation and often overestimates solubility due to supersaturation), thermodynamic solubility measures the true equilibrium between the crystalline solid and the solvated state.

  • Solid Dispensing: Weigh an excess amount (e.g., 10 mg) of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 100 µL of 50 mM Phosphate Buffered Saline (pH 7.4). The high solid-to-liquid ratio ensures the presence of a continuous solid phase.

  • Isothermal Equilibration: Seal the vial and agitate at 400 rpm at 25.0 ± 0.1°C for 48 hours.

    • Causality: A 48-hour window is critical to allow any metastable polymorphs or supersaturated states to relax into the lowest-energy crystalline lattice.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Pre-saturate the filter by discarding the first 20 µL of filtrate to account for non-specific binding of the compound to the membrane.

  • pH Verification & Quantification: Measure the pH of the final filtrate.

    • Causality: Highly basic amines can shift the buffer pH upward, artificially altering the solubility reading. If the pH shifts by >0.1 units, the buffer capacity must be increased. Quantify the concentration via HPLC-CAD (Charged Aerosol Detection) against a standard curve.

Shake-Flask Method for LogP/LogD Determination (OECD 107)

This protocol adheres to the standardized OECD Test Guideline 107 .

  • Solvent Pre-saturation: Stir n-octanol and aqueous buffer (pH 7.4) together vigorously for 24 hours.

    • Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring the phase ratio remains exactly as intended.

  • Sample Preparation: Dissolve the compound in the pre-saturated aqueous phase at a concentration of 1 mg/mL.

  • Partitioning: Transfer the aqueous solution into three separate vials. Add pre-saturated n-octanol to achieve three different phase ratios (1:1, 1:2, and 2:1).

    • Self-Validation: Testing multiple ratios ensures that the partition coefficient is independent of concentration and verifies that the compound is not aggregating at the liquid-liquid interface.

  • Equilibration & Separation: Shake the vials at 25°C for 24 hours. Centrifuge at 10,000 × g for 20 minutes to resolve any micro-emulsions.

  • LC-MS/MS Quantification: Extract aliquots from both the octanol and aqueous phases.

    • Self-Validation: Calculate the total mass balance ( Massoctanol​+Massaqueous​ ). A recovery of <95% indicates adsorption to the glass vial or chemical degradation, invalidating the run.

Mechanistic Workflows and Solvation Dynamics

Workflow Start Compound Prep (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol Solubility Thermodynamic Solubility (Shake-Flask, pH 7.4) Start->Solubility LogP Octanol-Water Partitioning (OECD 107) Start->LogP Equilibrate Isothermal Equilibration (24h at 25°C) Solubility->Equilibrate LogP->Equilibrate PhaseSep Phase Separation (Centrifugation at 10,000g) Equilibrate->PhaseSep Quant LC-MS/MS Quantification PhaseSep->Quant Data Calculate LogP & LogS Quant->Data

Fig 1. Standardized experimental workflow for determining thermodynamic solubility and LogP.

Mechanism Spiro Spirocyclic Core Amine C8 Secondary Amine (NH) Spiro->Amine Scaffold Ether C2 Ether Oxygen (O) Spiro->Ether Scaffold Hydroxyl C4 Hydroxyl (OH) Spiro->Hydroxyl Scaffold Lipid Lipid/Octanol Partitioning Spiro->Lipid Hydrophobic Bulk Water H2O Solvation Shell Amine->Water H-bond Donor/Acceptor Ether->Water H-bond Acceptor Hydroxyl->Water H-bond Donor/Acceptor

Fig 2. Mechanistic diagram of hydrogen bonding and solvation interactions driving solubility.

Conclusion & Strategic Applications in Drug Design

Compounds like (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol are highly sought after in the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . When appended to a lipophilic core (such as a kinase inhibitor), this spirocycle acts as a powerful solubility-enhancing moiety. The basic amine improves target binding via salt-bridge formation, while the spirocyclic geometry projects the oxa and hydroxyl groups into distinct vectors. This optimizes interactions with the surrounding water network without paying the high entropic penalty typically associated with flexible, linear alkyl chains.

References

  • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 2-Oxa-8-azaspiro[4.5]decan-4-ol (9CI) — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL

Structural and Mechanistic Paradigms of (R)-2-Oxa-8-azaspirodecan-4-ol Functionalized Kinase Inhibitors

Structural and Mechanistic Paradigms of (R)-2-Oxa-8-azaspiro[1]decan-4-ol Functionalized Kinase Inhibitors

Executive Summary

The integration of complex, three-dimensional spirocyclic aliphatic rings into kinase inhibitors represents a paradigm shift in targeted therapeutics. Specifically, the (R)-2-Oxa-8-azaspiro[1]decan-4-ol moiety has emerged as a highly privileged structural motif. By replacing traditional planar, lipophilic groups with this rigid, sp3 -rich spirocycle, medicinal chemists can dramatically enhance physicochemical properties, kinase selectivity, and pharmacokinetic (PK) profiles ()[2]. This technical guide dissects the structural rationale, mechanism of action (MoA), and the self-validating experimental workflows required to evaluate kinase inhibitors utilizing this scaffold, with a specific focus on its application in Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's Disease ()[3].

Structural Rationale: The "Escape from Flatland" Paradigm

The decision to incorporate the (R)-2-Oxa-8-azaspiro[1]decan-4-ol building block is driven by strict physicochemical causality. Standard first-generation kinase inhibitors often rely on flat, aromatic substituents that suffer from poor aqueous solubility, high plasma protein binding, and rapid cytochrome P450 (CYP) mediated metabolism.

The spirocyclic moiety solves these liabilities through three mechanisms:

  • Vectorial Hydrogen Bonding: The hydroxyl group at the chiral C4 position acts as a precise hydrogen bond donor/acceptor. The rigid spiro-oxa system projects this hydroxyl group into specific spatial vectors that cannot be accessed by flexible linear alkyl chains.

  • Increased Fsp3 Character: Increasing the fraction of sp3 hybridized carbons disrupts crystal lattice packing energy, significantly improving aqueous solubility and reducing off-target promiscuity (toxicity)[2].

  • Metabolic Shielding: The steric bulk of the spiro-fused tetrahydrofuran (oxa) and piperidine (aza) rings shields the basic amine from rapid oxidative metabolism by hepatic enzymes, thereby lowering intrinsic clearance.

Mechanism of Action: Bidentate Hinge Binding and Solvent Front Engagement

Inhibitors bearing the (R)-2-Oxa-8-azaspiro[1]decan-4-ol moiety (e.g., conjugated to a 2-aminoquinazoline core) function as highly potent, ATP-competitive Type I inhibitors[3]. The MoA is defined by a dual-interaction model:

  • Core Hinge Binding: The heteroaromatic core (e.g., quinazoline) inserts deep into the ATP-binding pocket, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met1949 in the LRRK2 kinase domain).

  • Spirocyclic Solvent Front Engagement: The (R)-2-Oxa-8-azaspiro[1]decan-4-ol group extends outward from the ATP pocket toward the solvent-exposed channel. The chiral hydroxyl group interacts with bridging water molecules and polar residues at the lip of the pocket. This specific interaction locks the inhibitor into a rigid conformation, drastically decreasing the dissociation rate ( koff​ ) and increasing the drug's residence time ( τ ) on the target.

  • Downstream Inhibition: By stabilizing the kinase in an inactive state, the inhibitor prevents the phosphorylation of downstream substrates (such as Rab10 in the LRRK2 pathway), thereby rescuing the pathological phenotype (e.g., lysosomal dysfunction in neurodegeneration).

MoAInhibitor(R)-2-Oxa-8-azaspirodecan-4-olKinase InhibitorATPATP Binding Pocket(Hinge Region)Inhibitor->ATP Core binds hingeSolventSolvent Front(Spirocycle Interaction)Inhibitor->Solvent Spirocycle H-bondsKinaseTarget Kinase(e.g., LRRK2 G2019S)SubstrateDownstream Substrates(e.g., Rab GTPases)Kinase->Substrate Blocks phosphorylationATP->Kinase Competitive inhibitionSolvent->Kinase Stabilizes inactive stateDiseasePathological Phenotype(e.g., Neurodegeneration)Substrate->Disease Rescues phenotype

Caption: Mechanism of action of spirocyclic kinase inhibitors and their downstream phenotypic effects.

Quantitative Profiling: Physicochemical and Pharmacological Data

The incorporation of the (R)-2-Oxa-8-azaspiro[1]decan-4-ol moiety yields measurable improvements across all stages of hit-to-lead optimization. Below is a representative data summary comparing a standard planar inhibitor to its spirocyclic derivative.

ParameterStandard Planar Inhibitor(R)-2-Oxa-8-azaspiro[1]decan-4-ol DerivativeCausality / Rationale
Biochemical IC50​ (nM) 12.51.2Enhanced H-bonding at the solvent front increases residence time.
Cellular Target Engagement (nM) 1508.5Improved membrane permeability due to reduced lipophilicity.
Aqueous Solubility (µM) < 10> 250Increased sp3 character ( Fsp3 ) disrupts planar crystal lattice packing.
HLM Clearance (µL/min/mg) 85 (High)12 (Low)Spirocyclic core sterically shields the basic amine from CYP450 oxidation.
cLogP 4.82.1Replacement of lipophilic aromatic rings with aliphatic oxa-spirocycles.

Self-Validating Experimental Workflows

To rigorously validate the efficacy and target engagement of these inhibitors, we employ a self-validating orthogonal testing cascade. Each protocol is designed with internal controls to eliminate false positives.

WorkflowSynthesisCompound Synthesis(Spirocyclic Coupling)BiochemTR-FRET Assay(Biochemical IC50)Synthesis->Biochem Step 1CellularNanoBRET Assay(Target Engagement)Biochem->Cellular Step 2StructuralCryo-EM / X-ray(Binding Pose)Cellular->Structural Step 3LeadLead OptimizationCandidateStructural->Lead Step 4

Caption: Orthogonal hit-to-lead validation workflow for spirocyclic kinase inhibitors.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Assay

Causality: TR-FRET is selected over standard luminescence or fluorescence intensity because the time-resolved measurement eliminates short-lived background auto-fluorescence common in small-molecule libraries. This ensures that the low nanomolar IC50​ values driven by the spirocyclic moiety are accurate and not artifactual. Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Serially dilute the (R)-2-Oxa-8-azaspiro[1]decan-4-ol inhibitor in a 10-point, 3-fold dilution curve in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration <1%).

  • Enzyme Equilibration: Add recombinant target kinase (e.g., LRRK2 G2019S) and pre-incubate for 30 minutes at room temperature. Crucial Step: This allows the slow-binding spirocyclic moiety to reach thermodynamic equilibrium.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value) and a biotinylated peptide substrate to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (Emission 665 nm / 615 nm ratio) using a multi-mode microplate reader. Self-Validation: Include a known reference inhibitor (e.g., MLi-2 for LRRK2) as a positive control for assay sensitivity, and a kinase-dead mutant (or non-hydrolyzable ATP analog) as a negative control to define the assay floor.

Protocol 2: NanoBRET Cellular Target Engagement

Causality: Biochemical assays do not account for cellular membrane permeability or intracellular ATP competition (which is typically in the millimolar range). NanoBRET enables the quantitative assessment of small molecule-target protein binding in live cells, proving that the reduced lipophilicity of the spirocycle successfully translates to intracellular target engagement ()[4]. Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target Kinase fused to NanoLuc® luciferase.

  • Plating: Harvest cells 24 hours post-transfection, resuspend in assay medium, and plate into a 384-well white tissue culture plate.

  • Tracer & Compound Addition: Treat cells simultaneously with a cell-permeable fluorescent NanoBRET™ tracer (at its Kd​ concentration) and the spirocyclic test inhibitor (dose-response curve).

  • Intracellular Equilibration: Incubate the cells for 2 hours at 37°C. The test inhibitor will competitively displace the tracer from the NanoLuc-tagged kinase.

  • Detection: Add Nano-Glo® Substrate and immediately measure the BRET ratio (Tracer emission at 610 nm / NanoLuc emission at 460 nm). A decrease in the BRET ratio indicates successful target engagement by the inhibitor. Self-Validation: Utilize a structurally similar but inactive stereoisomer (e.g., the (S)-enantiomer of the spirocycle) as a negative control. The inactive analog will fail to displace the tracer, confirming that the signal loss is due to specific, stereoselective target engagement rather than general cytotoxicity or assay interference.

References

  • WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents.
  • The use of spirocyclic scaffolds in drug discovery. PubMed / Bioorganic & Medicinal Chemistry Letters (2014). Available at:[Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at:[Link]

Methodological & Application

Protocol for N-Boc protection of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol amines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective N-Boc Protection of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Executive Summary

The spirocyclic core of 2-oxa-8-azaspiro[4.5]decane is a privileged scaffold frequently utilized in the development of allosteric inhibitors, notably targeting the SHP2 phosphatase (PTPN11) in oncology drug discovery [1]. To facilitate downstream functionalization of the secondary alcohol on the oxolane ring, the secondary amine of the piperidine ring must be transiently masked. This application note details a highly chemoselective, self-validating protocol for the N-tert-butyloxycarbonyl (N-Boc) protection of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, adapted from validated patent literature [1] and foundational protective group methodologies [2].

Mechanistic & Chemoselective Rationale

The substrate possesses two nucleophilic centers: a secondary amine and a secondary alcohol. The success of this protocol relies on the inherent chemoselectivity of di-tert-butyl dicarbonate (Boc₂O).

  • Chemoselectivity (Amine vs. Alcohol): The secondary amine is significantly more nucleophilic than the secondary alcohol. By strictly utilizing a mild base like Triethylamine (TEA) and avoiding hyper-nucleophilic catalysts (e.g., DMAP), O-Boc formation is completely suppressed.

  • Solvent Causality: Dichloromethane (DCM) is selected because it provides excellent solvating power for both the polar amino alcohol and the non-polar Boc₂O, while remaining completely inert to the reagents.

  • Role of the Base: TEA serves a dual purpose. First, it neutralizes any trace acid or hydrochloride salts if the starting amine was isolated as a salt. Second, it acts as a mild base to deprotonate the tetrahedral intermediate, driving the irreversible elimination of tert-butanol and carbon dioxide (CO₂).

Material Specifications & Stoichiometry

Note on Expertise & Trustworthiness: The foundational literature [1] reports the use of 1.2 mL of TEA for 12.8 mmol. However, based on the volumetric density of TEA (0.726 g/mL at 20 °C), 12.8 mmol strictly requires 1.78 mL. The table below reflects the corrected volumetric measurement to ensure exact stoichiometric fidelity.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMoles (mmol)Functional Role
(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol157.211.0 eq1.0 g6.4Nucleophilic Substrate
Di-tert-butyl dicarbonate (Boc₂O)218.251.2 eq1.7 g7.6Electrophilic Protecting Agent
Triethylamine (TEA)101.192.0 eq1.78 mL12.8Base / Acid Scavenger
Dichloromethane (DCM, Anhydrous)84.93N/A15.0 mLN/AAprotic Solvent
Distilled Water (H₂O)18.02N/A5.0 mLN/AQuenching Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , embedding visual and analytical checkpoints to guarantee experimental success.

Step 1: Reaction Assembly

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g (6.4 mmol) of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol.

  • Suspend the solid in 15 mL of anhydrous DCM. Stir at room temperature (20–25 °C) until complete dissolution is achieved. Visual Check: A clear, homogeneous solution confirms the substrate is fully solvated and ready for uniform reaction.

Step 2: Reagent Addition

  • Add 1.7 g (7.6 mmol) of Boc₂O in a single portion to the stirring solution.

  • Using a chemically resistant syringe, add 1.78 mL (12.8 mmol) of TEA dropwise over 2 minutes.

  • Causality: Dropwise addition controls the mild exothermic nature of the reaction and manages the rate of CO₂ gas evolution, preventing solvent bumping.

Step 3: Reaction Monitoring & Self-Validation

  • Stir the reaction mixture at room temperature for 2 hours.

  • Macroscopic Validation: Observe the reaction for effervescence. The generation of CO₂ bubbles is a direct physical indicator of the desired decarboxylative cleavage of the Boc-adduct. The cessation of gas evolution strongly indicates the reaction is nearing completion.

  • Analytical Validation: Monitor progress via Thin Layer Chromatography (TLC) using a 10% Methanol in DCM solvent system.

    • Staining Causality: The starting free amine is highly polar and will stain intensely purple/brown with a Ninhydrin dip. The resulting N-Boc product will migrate significantly higher (less polar) and is Ninhydrin-negative. Visualize the product using a Phosphomolybdic Acid (PMA) or basic KMnO₄ stain.

Step 4: Quenching and Biphasic Workup

  • Quench the reaction by adding 5 mL of distilled H₂O directly to the flask. Stir vigorously for 5 minutes.

  • Causality: Water serves to hydrolyze any residual, unreacted Boc₂O (albeit slowly) and partitions the water-soluble TEA salts and tert-butanol byproducts into the aqueous layer, purifying the organic phase.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 10 mL) to ensure complete recovery of the target compound.

  • Wash the combined organic extracts with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or off-white solid.

Mechanistic Workflow Diagram

G A (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol (Secondary Amine + Alcohol) D Tetrahedral Intermediate (Amine-Boc Adduct) A->D B Boc2O (Di-tert-butyl dicarbonate) B->D C TEA / DCM (Base / Solvent) C->D Catalysis/Deprotonation E Byproducts: CO2 (gas) + t-BuOH D->E Elimination F N-Boc-(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol (Chemoselectively Protected) D->F Decarboxylation & Cleavage

Mechanistic workflow of N-Boc protection for the spirocyclic amine.

References

  • Jones, P., Cross, J., Burke, J., Mcafoos, T., & Kang, Z. (2019). Substituted Heterocyclic Inhibitors of PTPN11. U.S. Patent Application Publication No. US 2019/0389867 A1. Navire Pharma, Inc.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Application Note: Divergent Functionalization of the C4-Hydroxyl Group in (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded guide for the orthogonal protection and stereocontrolled functionalization of the C4-hydroxyl group in a highly valuable spirocyclic scaffold.

Strategic Rationale: The Value of Spirocyclic Scaffolds

The paradigm shift in medicinal chemistry toward non-planar, high-Fsp³ (fraction of sp³ carbons) architectures has established spirocycles as privileged motifs. By increasing three-dimensionality, these scaffolds improve physicochemical properties such as solubility, metabolic stability, and target specificity ( [2]).

Specifically, (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol serves as an exceptional rigidified bioisostere for morpholine and piperazine rings ( [1]). It features a secondary piperidine amine at the N8 position and a secondary tetrahydrofuran alcohol at the C4 position. The C4-hydroxyl group provides a critical handle for library diversification, enabling the synthesis of ethers, amines, and extended heterocycles.

Causality in Functionalization: Orthogonality and Stereocontrol

As a Senior Application Scientist, I emphasize that successful library generation from this scaffold relies on strict control over chemoselectivity and stereochemistry. You cannot simply subject the raw scaffold to functionalization conditions; you must engineer the reaction sequence based on the inherent electronic properties of the molecule.

  • Chemoselectivity (The Need for Orthogonal Protection): The nitrogen lone pair at N8 is significantly more polarizable and less electronegative than the oxygen at C4, making the secondary amine inherently more nucleophilic. If functionalization is attempted on the unprotected scaffold, electrophiles and oxidants will preferentially attack the N8-amine. Therefore, orthogonal N-Boc protection is a mandatory prerequisite to isolate the C4-hydroxyl for targeted chemistry.

  • Stereocontrol: The C4 position bears a defined (R)-stereocenter.

    • To retain this stereochemistry, we utilize a Williamson ether synthesis. Deprotonation forms an alkoxide nucleophile, leaving the C4–O bond unbroken.

    • To invert this stereocenter to the (S)-configuration, we employ the Mitsunobu reaction. The hydroxyl group is activated into a leaving group, forcing the incoming nucleophile to attack via a strict Sₙ2 trajectory ( [4]).

    • To erase the stereocenter for downstream diversification (e.g., reductive amination), we oxidize the alcohol to a ketone using Dess-Martin Periodinane (DMP), chosen specifically to prevent over-oxidation or ring-opening ( [3]).

Workflow & Mechanistic Pathways

G SM (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol (Free Amine & Alcohol) Boc N-Boc Protection (Boc2O, Et3N, DCM) SM->Boc Int (R)-N-Boc-Protected Intermediate Boc->Int Ether O-Alkylation (NaH, R-X) Int->Ether Ox Oxidation (DMP, DCM) Int->Ox Mitsunobu Mitsunobu Azidation (PPh3, DIAD, DPPA) Int->Mitsunobu EtherProd (R)-C4-Ether (Retention) Ether->EtherProd KetoneProd C4-Ketone (Achiral) Ox->KetoneProd AzideProd (S)-C4-Azide (Inversion) Mitsunobu->AzideProd

Divergent functionalization pathways for the C4-hydroxyl group following N8-protection.

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system," meaning the analytical feedback loop is built directly into the workflow to ensure causality and prevent downstream failures.

Protocol A: Orthogonal N-Boc Protection
  • Reaction: Dissolve (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) in anhydrous DCM (0.2 M). Add Et₃N (2.0 eq) and cool to 0 °C. Add Boc₂O (1.1 eq) dropwise. Warm to RT and stir for 2 h.

  • Causality: Et₃N acts as a non-nucleophilic base to neutralize any HCl salts and scavenge protons, ensuring the N8 amine is fully deprotonated and nucleophilic.

  • Self-Validation: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The starting material will appear as a dark purple spot (indicating a free secondary amine). The reaction is complete when this purple spot entirely disappears, confirming 100% conversion to the carbamate.

Protocol B: Stereoretentive Williamson Etherification
  • Reaction: Dissolve the (R)-N-Boc protected intermediate (1.0 eq) in anhydrous DMF (0.1 M) under N₂ at 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 min until H₂ evolution ceases. Add an alkyl halide (e.g., MeI, 1.2 eq) dropwise. Warm to RT and stir for 4 h.

  • Causality: NaH irreversibly deprotonates the secondary alcohol. Because the nucleophilic attack occurs at the alkyl halide's carbon rather than the C4 stereocenter, the (R)-configuration is strictly preserved.

  • Self-Validation: Following aqueous workup, analyze the crude product via ¹H-NMR. The appearance of a sharp 3H singlet at ~3.3 ppm confirms the new methoxy group. Crucially, the unchanged splitting pattern (multiplicity) of the C4 proton confirms that no epimerization occurred.

Protocol C: Oxidation to C4-Ketone
  • Reaction: Dissolve the N-Boc protected intermediate (1.0 eq) in DCM (0.1 M) containing 1 eq of H₂O (water accelerates DMP activation). Add Dess-Martin Periodinane (1.5 eq) at RT. Stir for 1 h.

  • Causality: DMP provides an extremely mild, chemoselective oxidation of the secondary alcohol to a ketone. It avoids the harsh acidic conditions of Jones oxidation, which could prematurely cleave the Boc group.

  • Self-Validation: Quench with 1:1 sat. aq. Na₂S₂O₃ and sat. aq. NaHCO₃ to destroy unreacted DMP. Analyze the organic layer via IR spectroscopy. The appearance of a strong, sharp absorption band at ~1750 cm⁻¹ is highly diagnostic for a 5-membered ring ketone (tetrahydrofuran-3-one derivatives absorb at higher wavenumbers than acyclic ketones).

Protocol D: Stereoinvertive Mitsunobu Azidation
  • Reaction: Dissolve the N-Boc protected intermediate (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under N₂. Add DIAD (1.5 eq) dropwise and stir for 15 min. Add DPPA (diphenylphosphoryl azide, 1.5 eq) dropwise. Warm to RT and stir for 12 h.

  • Causality: PPh₃ and DIAD react to form a betaine intermediate that activates the C4-hydroxyl, turning it into an excellent leaving group. DPPA provides the azide nucleophile, which displaces the activated oxygen via an Sₙ2 mechanism, resulting in strict inversion to the (S)-configuration.

  • Self-Validation: Analyze the purified product via IR spectroscopy. The azide group exhibits a highly distinct, strong asymmetric stretch at ~2100 cm⁻¹, a region where virtually no other functional groups in this molecule absorb. 2D-NOESY NMR can be used to confirm the (S)-configuration by observing altered spatial correlations between the C4 proton and the spirocyclic ring protons.

Quantitative Data Summary

The following table summarizes the expected operational parameters and analytical validation metrics for the functionalization pathways.

Functionalization PathwayReagents & SolventsStereochemical OutcomeTypical Yield (%)Reaction Time (h)Primary Analytical Validation
N-Boc Protection Boc₂O, Et₃N, DCMRetained (R)90 - 952.0Ninhydrin TLC (Negative), LC-MS
O-Alkylation NaH, MeI, DMFRetained (R)75 - 854.0¹H-NMR (O-CH₃ singlet), LC-MS
Oxidation DMP, DCM, H₂OAchiral (Ketone)85 - 951.0IR (~1750 cm⁻¹), TLC (PMA Stain)
Mitsunobu Azidation PPh₃, DIAD, DPPA, THFInverted (S)65 - 7512.0IR (~2100 cm⁻¹), 2D-NOESY NMR

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.[Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.[Link]

Application Notes and Protocols for the Scale-Up Synthesis of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The spirocyclic scaffold is a privileged motif in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, with its defined stereochemistry, represents a key building block for the synthesis of complex molecules with potential therapeutic applications. The development of a robust and scalable synthetic process for this chiral intermediate is therefore of significant interest to the pharmaceutical industry.[3][4]

This document provides a comprehensive guide to the scale-up synthesis of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, addressing critical aspects from the selection of starting materials to final purification. The proposed synthetic strategy is designed for efficiency, stereocontrol, and scalability, incorporating principles of green chemistry to minimize environmental impact.[5]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The spirocyclic core can be disconnected to reveal a key intermediate, the N-protected 2-oxa-8-azaspiro[4.5]decan-4-one. The stereochemistry of the final product will be established through an asymmetric reduction of this ketone. This strategy allows for the construction of the achiral spirocycle first, followed by a highly controlled introduction of the desired chirality.

Retrosynthesis Target (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol Intermediate1 N-Protected (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol Target->Intermediate1 Deprotection Intermediate2 N-Protected 2-Oxa-8-azaspiro[4.5]decan-4-one Intermediate1->Intermediate2 Asymmetric Reduction Intermediate3 N-Protected 4-piperidone Intermediate2->Intermediate3 Spirocyclization Intermediate4 Commercially Available Starting Materials Intermediate3->Intermediate4

Caption: Retrosynthetic analysis of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of all reagents, intermediates, and the final product is paramount for a safe and successful scale-up.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Key Safety Precautions
N-Boc-4-piperidoneC10H17NO3199.25~27073-75Irritant. Avoid inhalation and contact with skin and eyes.
1,3-PropanediolC3H8O276.09214-27Hygroscopic. Combustible liquid.
(R)-2-Oxa-8-azaspiro[4.5]decan-4-olC8H15NO2157.21Not availableNot availableHandle with care. Assume it is a potential irritant.

General Safety Precautions: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. For large-scale reactions, a risk assessment should be performed, considering potential exotherms and pressure build-up.

Detailed Synthesis Protocol

This protocol is designed for a multi-gram to kilogram scale synthesis.

Step 1: Synthesis of N-Boc-2-oxa-8-azaspiro[4.5]decan-4-one

This step involves the formation of the spirocyclic ketal from N-Boc-4-piperidone and 1,3-propanediol, followed by an intramolecular cyclization.

Materials and Equipment:

  • N-Boc-4-piperidone

  • 1,3-Propanediol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Reaction vessel with overhead stirrer, thermometer, and reflux condenser

  • Rotary evaporator

Protocol:

  • To a reaction vessel equipped with a Dean-Stark apparatus, add N-Boc-4-piperidone (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq) in toluene (5 mL/g of piperidone).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient.

Causality: The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the ketalization reaction towards the product by removing water. Toluene is an excellent solvent for this azeotropic removal.

Step 2: Asymmetric Reduction of N-Boc-2-oxa-8-azaspiro[4.5]decan-4-one

The stereoselective reduction of the ketone is the key step to introduce the desired (R)-chirality at the C4 position. This can be achieved using a chiral reducing agent or a catalytic asymmetric reduction. A biocatalytic approach using a ketoreductase (KRED) is a highly efficient and green alternative for large-scale synthesis.[6][7]

Materials and Equipment:

  • N-Boc-2-oxa-8-azaspiro[4.5]decan-4-one

  • Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit)

  • Isopropanol (as a co-solvent and sacrificial hydrogen donor)

  • NADP+ or NAD+ (cofactor, if required by the enzyme)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Temperature-controlled reaction vessel

  • Centrifuge (for enzyme removal)

Protocol:

  • In a temperature-controlled reaction vessel, prepare a solution of N-Boc-2-oxa-8-azaspiro[4.5]decan-4-one in a mixture of buffer and isopropanol.

  • Add the selected ketoreductase and the necessary cofactor.

  • Stir the mixture at the optimal temperature for the enzyme (typically 25-40 °C).

  • Monitor the reaction progress and enantiomeric excess (ee) by chiral HPLC.

  • Once the reaction is complete, quench the reaction and remove the enzyme by centrifugation or filtration.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The choice of ketoreductase is critical for achieving high enantioselectivity. Screening of a panel of KREDs is often necessary to identify the optimal enzyme for a specific substrate. Isopropanol serves as a recyclable hydrogen source for the cofactor regeneration cycle, making the process more atom-economical.

Step 3: Deprotection of N-Boc-(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

The final step is the removal of the Boc protecting group to yield the target compound.

Materials and Equipment:

  • N-Boc-(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM) or other suitable solvent

  • Reaction vessel with a stirrer

  • Rotary evaporator

Protocol:

  • Dissolve the N-Boc protected alcohol in a suitable solvent like DCM.

  • Add an excess of TFA or a solution of HCl in an organic solvent.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The product can be isolated as the corresponding salt or neutralized with a base and extracted.

Causality: Acidic conditions are required to cleave the tert-butoxycarbonyl (Boc) protecting group. The choice of acid and solvent can be optimized to ensure complete deprotection without side reactions.

Process Workflow and Control

Synthesis_Workflow cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Deprotection S1_Start N-Boc-4-piperidone + 1,3-Propanediol S1_Reaction Ketalization/Cyclization (p-TsOH, Toluene, Reflux) S1_Start->S1_Reaction S1_Workup Aqueous Workup S1_Reaction->S1_Workup S1_Product N-Boc-2-oxa-8-azaspiro[4.5]decan-4-one S1_Workup->S1_Product S2_Start Ketone Intermediate S1_Product->S2_Start S2_Reaction Biocatalytic Reduction (KRED, Isopropanol, Buffer) S2_Start->S2_Reaction S2_Workup Enzyme Removal & Extraction S2_Reaction->S2_Workup S2_Product N-Boc-(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol S2_Workup->S2_Product S3_Start N-Boc Protected Alcohol S2_Product->S3_Start S3_Reaction Acidic Deprotection (TFA or HCl) S3_Start->S3_Reaction S3_Workup Solvent Removal & Isolation S3_Reaction->S3_Workup S3_Product (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol S3_Workup->S3_Product

Caption: Overall workflow for the synthesis of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol.

Purification and Characterization

Purification is a critical step to ensure the final product meets the required specifications for drug development.

StepPurification MethodAnalytical Technique for Quality Control
Step 1 Column Chromatography (Silica Gel) or CrystallizationTLC, GC-MS, 1H NMR
Step 2 Extraction and/or Column ChromatographyChiral HPLC (for ee determination), 1H NMR, 13C NMR
Step 3 Crystallization of the salt or purification of the free base by chromatography1H NMR, 13C NMR, Mass Spectrometry, Optical Rotation

High-performance liquid chromatography (HPLC) is often the method of choice for achieving high purity in the pharmaceutical industry.[8] Automated flash chromatography systems can significantly improve throughput and efficiency.[9]

Conclusion

The presented protocol provides a scalable and stereocontrolled synthesis of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol. The key to success lies in the careful execution of each step, with particular attention to the asymmetric reduction to ensure high enantiomeric purity. The incorporation of a biocatalytic step not only provides excellent stereoselectivity but also aligns with the principles of green chemistry, making the process more sustainable for industrial applications.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Clarke, P. A., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2017). Biocatalysis for Industrial Production of Active Pharmaceutical Ingredients (APIs). Frontiers in Bioengineering and Biotechnology, 5, 53. [Link]

  • Google Patents. (n.d.). CN115490697B - An asymmetric synthesis method of chiral azaspiro[10][11]-decylamine.

  • Google Patents. (n.d.). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Kappe, C. O., et al. (2023). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies. RSC Advances, 13(25), 17169-17178. [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4205. [Link]

  • National Center for Biotechnology Information. (2019). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PubMed Central. [Link]

  • Pharma Focus Asia. (n.d.). Automated Purification of Natural and Synthetic Compounds. Pharma Focus Asia. [Link]

  • PubMed. (2024). Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase. PubMed. [Link]

  • ResearchGate. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • RSC Publishing. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (n.d.). Synthesis of chiral spiro-heterocyclic azides via asymmetric [4 + 2]-cycloaddition of conjugated vinyl azides. Organic Chemistry Frontiers. [Link]

  • Scheidt, K. A., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, 23(24), 9479-9483. [Link]

  • Venus Marketing. (2024, May 3). API Manufacturing Process in the Pharmaceutical Industry. Venus Marketing. [Link]

  • White Rose Research Online. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. [Link]

  • Wiley Online Library. (2021). Organocatalytic asymmetric synthesis of spiro‐tetrahydrofuran‐pyrazolones. Advanced Synthesis & Catalysis, 363(15), 3736-3753. [Link]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enantiomeric Excess Optimization for (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Overview

The spirocyclic scaffold of (R)-2-oxa-8-azaspiro[4.5]decan-4-ol is a critical intermediate in the synthesis of advanced therapeutics, including LRRK2 inhibitors[1] and SHP2 inhibitors[2]. Achieving high enantiomeric excess (ee) at the C4 position is notoriously challenging due to the unique steric environment created by the orthogonal 8-azaspiro and 2-oxa rings. Asymmetric catalytic synthesis methods are essential for establishing this stereocenter with high selectivity[2].

This technical guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure robust, scalable asymmetric reduction for drug development professionals.

Experimental Workflows & Mechanistic Insights

To establish the (R)-stereocenter at the C4 position, the corresponding ketone must undergo highly face-selective reduction. The two industry-standard approaches are Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreduction (KRED).

G Start Ketone Precursor (Boc-Protected) Path1 Chemical ATH Ru-(R,R)-TsDPEN Start->Path1 Pathway A Path2 Biocatalysis KRED Enzyme Start->Path2 Pathway B IPC IPC: Chiral HPLC Validate ee >95% Path1->IPC Path2->IPC Product (R)-Alcohol Target >99% ee IPC->Product Deprotection

Asymmetric reduction workflows for spirocyclic ketones to (R)-alcohols.

Step-by-Step Methodologies

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality: The use of a chiral diamine ligand, such as (R,R)-TsDPEN, creates a highly ordered, six-membered cyclic transition state. The bulky spirocyclic rings are forced into a specific orientation to minimize steric clash with the tosyl group of the ligand, directing hydride delivery exclusively to the re-face of the ketone to yield the (R)-alcohol.

  • Substrate Protection: Protect the secondary amine as a tert-butyl carbamate (Boc).

    • Self-Validation: A free amine will coordinate to the Ru center, poisoning the catalyst and destroying enantioselectivity. Verify complete protection via LC-MS before proceeding.

  • Reaction Setup: In a dry, N2-flushed reactor, charge tert-butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 eq).

  • Solvent & Donor Addition: Add anhydrous dichloromethane (10 volumes), followed by a pre-mixed azeotrope of formic acid/triethylamine (TEAF, 5:2 ratio, 5.0 eq).

  • Execution & Ventilation: Stir at 40°C.

    • Critical Step: Maintain a continuous N2 sweep of the reactor headspace. Formic acid decomposition generates CO2; trapped CO2 reverses the reaction equilibrium, degrading the ee.

  • In-Process Control (IPC): At 8 hours, quench a 0.5 mL aliquot with saturated NaHCO3, extract with MTBE, and analyze via Chiral HPLC (e.g., Chiralpak IG column) to confirm conversion >98% and ee >95%.

  • Workup: Quench the main batch with water, separate the organic layer, and perform standard Boc-deprotection (e.g., 4M HCl in dioxane) to yield the final (R)-2-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride.

Protocol B: Biocatalytic Ketoreduction (KRED)

Mechanistic Causality: Engineered ketoreductases possess a rigid binding pocket that physically blocks one face of the ketone. This enzymatic lock-and-key mechanism often provides superior ee (>99%) compared to chemical catalysis, operating under mild, aqueous conditions.

  • Reaction Matrix: In a bioreactor, prepare a 100 mM potassium phosphate buffer (pH 7.0). Add Glucose (2.0 eq), NADP+ cofactor (0.05 eq), and Glucose Dehydrogenase (GDH, 5 wt% relative to substrate) for continuous cofactor recycling.

  • Substrate & Enzyme Addition: Add the ketone substrate (1.0 eq) and the selected KRED enzyme (e.g., KRED-R101, 10 wt%).

  • Incubation: Agitate at 30°C. Maintain pH at 7.0 using a pH stat (titrating with 1M NaOH as gluconic acid is produced).

  • Extraction: Upon complete conversion (typically 12-24h), extract the aqueous layer thoroughly with ethyl acetate (3 x 5 volumes), dry over Na2SO4, and concentrate.

Quantitative Data: Method Comparison

Reduction MethodCatalyst / EnzymeTemp (°C)Conversion (%)Enantiomeric Excess (ee %)Scalability
ATH (Chemical) RuCl(p-cymene)[(R,R)-TsDPEN]40> 9894 - 96High
ATH (Chemical) RuCl(p-cymene)[(S,S)-TsDPEN]40> 98< 5 (Favors S-isomer)High
Biocatalysis KRED-R10130> 99> 99Very High
Achiral Reduction NaBH40> 990 (Racemic)High

Troubleshooting Guide

Troubleshooting Issue Low ee% Detected (< 95%) Check1 Analyze Conversion via LC-MS Issue->Check1 LowConv Low Conversion (< 90%) Check1->LowConv HighConv High Conversion (> 99%) Check1->HighConv Action1 Vent CO2 (ATH) or Adjust pH (KRED) LowConv->Action1 Action2 Check Ligand Purity or Reaction Temp HighConv->Action2

Troubleshooting logic tree for resolving low enantiomeric excess.

Q: My ATH reaction stalled at 70% conversion, and the ee dropped from 96% to 88%. What happened? A: This is a classic symptom of poor off-gassing at scale. The ATH reaction using formic acid generates carbon dioxide. If CO2 is not efficiently vented from the reactor, the equilibrium shifts backward. The reverse reaction (oxidation of your chiral alcohol back to the ketone) is less stereoselective, leading to a gradual erosion of the enantiomeric excess. Action: Increase the N2 sweep rate and ensure vigorous agitation to continuously strip CO2 from the liquid phase.

Q: The chiral HPLC shows an ee of 85%, but my target is >99%. How can I upgrade the ee without repeating the reaction? A: You can perform a diastereomeric salt resolution. Because the final deprotected product contains a basic piperidine nitrogen, you can react it with a chiral acid (e.g., L-tartaric acid or Di-p-toluoyl-D-tartaric acid) in an alcoholic solvent. The resulting diastereomeric salts will have different solubilities, allowing you to selectively crystallize the desired (R)-enantiomer salt, thereby upgrading the optical purity to >99%.

Frequently Asked Questions (FAQs)

Q: Why must we use Boc-protection on the 8-aza position prior to asymmetric reduction? A: The free secondary amine in the spirocyclic ring is highly nucleophilic. In chemical catalysis, it will competitively bind to the Ruthenium metal center, displacing the chiral ligand and resulting in an achiral reduction (yielding a racemic mixture). In biocatalysis, while enzymes are more tolerant, the free amine can cause unpredictable pH shifts in the buffer, denaturing the KRED enzyme.

Q: What is the impact of temperature on the biocatalytic route? A: Enzymes operate within a strict thermal window. Operating above 35°C may increase the initial reaction rate but will rapidly denature the KRED enzyme, exposing the unreacted substrate to non-selective background reduction. Operating at the optimal 30°C ensures the enzyme's binding pocket remains rigid, enforcing the strict face-selectivity required for >99% ee.

References

  • Title: CN115490697B - An asymmetric synthesis method of chiral azaspiro[4,5]-decylamine Source: Google Patents URL
  • Title: WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL

Sources

Technical Support Center: Stereochemical Stability of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is dedicated to researchers, scientists, and drug development professionals working with (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol. The maintenance of enantiomeric purity is paramount, as the stereochemistry of chiral molecules dictates their pharmacological activity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and prevent racemization, particularly under thermally stressful conditions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol?

A1: Racemization is the process by which an enantiomerically pure substance, such as (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, is converted into a 1:1 mixture of both enantiomers (a racemate).[1] This loss of stereochemical integrity is a significant concern in pharmaceutical development. The three-dimensional arrangement of atoms in a chiral molecule is crucial for its interaction with biological targets like enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for undesirable side effects.[1] Ensuring the enantiomeric excess (e.e.) remains high is therefore essential for safety, efficacy, and regulatory compliance.

Q2: My process requires heating a solution of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, and I'm observing a significant loss of enantiomeric excess. What are the likely chemical mechanisms causing this racemization?

A2: Elevated temperatures can provide the necessary activation energy for several racemization pathways. For a molecule with the structure of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, the following mechanisms are the most probable culprits:

  • Acid-Catalyzed SN1-Type Racemization: This is a highly likely pathway if trace acidic impurities are present. The reaction proceeds through the formation of a planar, achiral carbocation intermediate, which subsequently reacts with a nucleophile (like water or an alcohol solvent) from either face, leading to a racemic product.[1][2] High temperatures accelerate this process by promoting the formation of the unstable carbocation.

  • Oxidation-Reduction Pathway: The secondary alcohol at the C4 position is susceptible to oxidation, especially at high temperatures in the presence of trace metals or atmospheric oxygen.[1] This would form the achiral intermediate, 8-azaspiro[4.5]decan-2,4-dione. Subsequent non-stereoselective reduction of this ketone back to the alcohol would yield a racemic mixture.[3][4]

  • Base-Catalyzed Racemization (Less Common for this Structure): While bases can promote racemization, this typically occurs when the chiral center is adjacent to a group that can stabilize a carbanion, such as a carbonyl group (enolization).[1][5] For this specific alcohol, a direct base-catalyzed racemization at the C4 position is less likely than the acid-catalyzed or oxidative pathways.

Q3: What role does the choice of solvent play in preventing racemization at high temperatures?

A3: The solvent is a critical parameter that can either stabilize the desired enantiomer or facilitate its conversion to the racemate.[6]

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can promote racemization, particularly through the SN1 mechanism, by stabilizing the charged carbocation intermediate through hydrogen bonding.[5]

  • Aprotic Solvents (e.g., toluene, THF, dioxane, acetonitrile): Non-polar, aprotic solvents are generally preferred as they are less likely to stabilize the ionic intermediates that lead to racemization.[6][7][8][9] The choice of an appropriate aprotic solvent can significantly inhibit pathways that rely on charged intermediates.

Q4: How can I accurately measure the enantiomeric excess (e.e.) of my sample to determine if racemization has occurred?

A4: Accurate determination of e.e. is crucial for troubleshooting. The most reliable and widely used methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard. These techniques use a chiral stationary phase (CSP) to physically separate the (R) and (S) enantiomers, allowing for precise quantification of each.[6][10]

  • Gas Chromatography (GC) with a Chiral Column: This method is effective for volatile compounds. The (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol may require derivatization (e.g., acylation) to increase its volatility for GC analysis.[11]

  • NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): In this technique, the enantiomeric alcohol is reacted with a chiral agent, such as Mosher's acid (MTPA), to form a mixture of diastereomers.[1][12] These diastereomers have distinct NMR spectra, allowing for the integration of their unique signals to determine the enantiomeric ratio.[12]

Troubleshooting Guides

Issue 1: A significant loss of enantiomeric excess is detected after heating a reaction mixture.

This common problem requires a systematic approach to identify the root cause. Use the following decision tree to guide your investigation.

Racemization_Troubleshooting start Loss of e.e. observed after heating q_temp Was the process temperature absolutely necessary? start->q_temp q_acid_base Were strong acids or bases present or generated in situ? q_temp->q_acid_base Yes a_temp Action: Optimize for lower temperature or shorter heating duration. q_temp->a_temp No q_atmosphere Was the reaction run under an inert atmosphere? q_acid_base->q_atmosphere No a_ph Action: Neutralize the mixture. Use buffered solutions or non-ionic reagents. q_acid_base->a_ph Yes q_solvent Was a protic solvent used (e.g., MeOH, H2O)? q_atmosphere->q_solvent Yes a_atmosphere Action: Repeat under N2 or Ar. Use degassed solvents. q_atmosphere->a_atmosphere No end_node Re-analyze e.e. to confirm resolution q_solvent->end_node No (Consider other factors like trace metal catalysis) a_solvent Action: Switch to an aprotic solvent (e.g., Toluene, Dioxane, ACN). q_solvent->a_solvent Yes a_temp->end_node a_ph->end_node a_atmosphere->end_node a_solvent->end_node

Caption: Troubleshooting Decision Tree for Racemization.

Potential Racemization Mechanisms

The following diagrams illustrate the most probable pathways for the racemization of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol. Understanding these mechanisms is key to designing effective preventative strategies.

Acid_Catalyzed_Racemization cluster_0 Acid-Catalyzed S_N1 Pathway R_alcohol (R)-Alcohol Protonated_alcohol Protonated Alcohol (Good Leaving Group) R_alcohol->Protonated_alcohol + H+ Racemic_mixture Racemic Mixture Protonated_alcohol->R_alcohol - H+ Carbocation Planar, Achiral Carbocation Intermediate Protonated_alcohol->Carbocation - H2O Carbocation->Protonated_alcohol + H2O (Top face attack) S_alcohol (S)-Alcohol Carbocation->S_alcohol + H2O (Bottom face attack) then -H+ S_alcohol->Racemic_mixture

Caption: Acid-Catalyzed Racemization via a Planar Carbocation.

Oxidation_Reduction_Racemization cluster_1 Oxidation-Reduction Pathway R_alcohol (R)-Alcohol Ketone Achiral Ketone Intermediate R_alcohol->Ketone [Oxidation] (e.g., trace metals, O2) Racemic_alcohol Racemic Alcohol Ketone->Racemic_alcohol [Reduction] (Non-stereoselective)

Caption: Racemization via an Achiral Ketone Intermediate.

Data Summary and Preventative Strategies

Factor Influencing Racemization Risk Level at High Temp. Recommended Control Strategy Rationale
Presence of Acids HighMaintain strict pH control (pH 6-8). Use buffered systems or non-ionic reagents. Quench reactions with mild buffers (e.g., sat. NaHCO₃).[5]Prevents the formation of a planar carbocation intermediate.[1][2]
Presence of Bases ModerateUse mild, sterically hindered bases if required. Avoid strong bases like NaOH or KOH.[1]Minimizes the risk of any potential deprotonation-reprotonation mechanisms.
Atmosphere Moderate to HighConduct all high-temperature operations under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.[5]Prevents the oxidation of the secondary alcohol to an achiral ketone.[1]
Solvent Choice HighPrioritize aprotic solvents (e.g., Toluene, Dioxane, Acetonitrile). Avoid protic solvents (e.g., Methanol, Water).[6]Aprotic solvents do not stabilize charged intermediates that are key to SN1-type racemization pathways.[5][9]
Temperature HighUse the minimum temperature required for the process. Minimize the duration of heating.[1][9]Reduces the available thermal energy to overcome the activation barrier for racemization.
Trace Metals ModerateUse high-purity reagents and solvents. Consider the use of a chelating agent (e.g., EDTA) if metal contamination is suspected.Metal ions can catalyze the oxidation of the alcohol to the ketone.[3][4]

Experimental Protocols

Protocol 1: General Procedure for a Thermally Stable, Non-Racemizing Process

This protocol provides a framework for handling (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol in a process requiring heat.

  • Vessel Preparation: Ensure the reaction vessel is scrupulously clean and dry to remove any acidic or metallic residues.

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the process.

  • Reagent and Solvent Preparation: Use high-purity, degassed aprotic solvents (e.g., Toluene). If pH control is necessary, use a prepared and degassed buffer solution appropriate for the solvent system.

  • Charging the Vessel: Dissolve the (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol and any other reagents in the chosen solvent at room temperature under the inert atmosphere.

  • Heating: Heat the mixture to the target temperature using a controlled heating mantle or oil bath. Monitor the internal temperature closely.

  • Process Duration: Hold the mixture at the target temperature for the minimum time necessary for the reaction or process to complete. Monitor reaction progress closely (e.g., by TLC or UPLC) to avoid unnecessary heating.

  • Cooling and Workup: Once complete, cool the mixture to 0-5 °C in an ice bath.[5] Perform any subsequent aqueous workup using pre-chilled, buffered solutions (e.g., saturated aqueous NH₄Cl or NaHCO₃) to maintain pH control.[5]

  • Extraction and Concentration: Extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a cold water bath to avoid heating the final product.

  • Analysis: Immediately analyze the crude and purified product for enantiomeric excess using a validated chiral HPLC or SFC method.

Protocol 2: Quantification of Enantiomeric Excess (e.e.) by Chiral HPLC

This is a general guideline for developing a chiral HPLC method. Specific columns and mobile phases must be screened for optimal separation.

  • Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for chiral alcohols.[10]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an alkane (e.g., n-heptane or n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be needed to improve peak shape for the basic spirocycle.[10] Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a small amount of a racemic standard of 2-Oxa-8-azaspiro[4.5]decan-4-ol in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. This is used to confirm peak identity and resolution.

    • Analyte Solution: Prepare the (R)-enriched sample to be tested at a similar concentration.

  • HPLC Conditions (Example Starting Point):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or by mass spectrometry.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor.

    • Inject the sample to be analyzed.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] * 100

References

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Gotor-Fernández, V., & Gotor, V. (2007). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Chemical Society Reviews.
  • Leffler, J. E., & Graybill, B. M. (1959). Solvent Effects in the Racemization of 2,2′-Dimethoxy-6,6′-Dicarboxy-biphenyl and its Derivatives. The Journal of Physical Chemistry.
  • Park, J. Y., et al. (2005). Air-Stable Racemization Catalyst for Dynamic Kinetic Resolution of Secondary Alcohols at Room Temperature. Organic Letters. Available at: [Link]

  • Bosson, J., Poater, A., Cavallo, L., & Nolan, S. P. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. American Chemical Society. Available at: [Link]

  • Canosa, P., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. Available at: [Link]

  • Berg, U., & Isaksson, R. (1982).
  • Raban, M., Noyd, D., & Bermann, L. (1970). Stereochemistry in Trivalent Nitrogen Compounds. XXV. Solvent and Medium Effects on Degenerate Racemization in Aminosulfenyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Kawai, H., et al. (2014). Chiroptical Properties and the Racemization of Pyrene and Tetrathiafulvalene-Substituted Allene: Substitution and Solvent Effects on Racemization in Tetrathiafulvalenylallene. PubMed. Available at: [Link]

  • Amadelli, A. A., & Chen, C. Y. (1997). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. Google Patents.
  • Orlov, N. V., & Ananikov, V. P. (2010). First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy. Chemical Communications. Available at: [Link]

  • Rychnovsky, S. D., et al. (2009). Racemization in Prins Cyclization Reactions. PubMed Central. Available at: [Link]

  • Park, J. Y., et al. (2005). Air-Stable Racemization Catalyst for Dynamic Kinetic Resolution of Secondary Alcohols at Room Temperature. Organic Letters. Available at: [Link]

  • Lindner, W. (1992). Determination of Enantiomeric Purity via Formation of Diastereomers. Houben-Weyl Methods of Organic Chemistry.
  • Bódai, V., & Vigh, T. (2018). Heterogeneous catalysis in racemization and kinetic resolution along a journey in protein engineering. Diva-Portal.org.
  • Bódai, V., et al. (2017). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. ResearchGate. Available at: [Link]

  • Salvadori, P., et al. (1987). Determination of the enantiomeric purity of chiral allyl alcohols and allyl ethers by platinum-195 NMR spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Boyce, G. R., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, X., & Fini, E. H. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Sustainable Chemistry & Engineering.
  • Zhang, X., & Fini, E. H. (2021). Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. Polymer Chemistry. Available at: [Link]

Sources

Chiral HPLC method development and optimization for (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Method Development Center. As a Senior Application Scientist, I have designed this guide to provide you with a deep, mechanistic understanding of chiral high-performance liquid chromatography (HPLC) method development specifically tailored for (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol .

Rather than relying on trial-and-error, this guide establishes a self-validating, causality-driven framework. We will address the specific physicochemical challenges of your spirocyclic analyte and provide actionable troubleshooting protocols.

Part 1: Analyte Profiling & Mechanistic Insights

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol is a spirocyclic compound characterized by two critical functional groups: a secondary alcohol on the oxolane ring and a secondary amine on the piperidine ring (the 8-aza position).

The Chromatographic Challenge (Causality): The secondary amine is highly basic. In chiral chromatography utilizing polysaccharide-based Chiral Stationary Phases (CSPs) coated or immobilized on silica gel, basic amines undergo severe secondary ion-exchange interactions with residual acidic silanols on the silica backbone. If left unmasked, these non-enantioselective interactions overpower the delicate hydrogen-bonding and steric interactions required for chiral recognition[1]. This results in irreversible adsorption, severe peak tailing, and complete loss of enantiomeric resolution.

To achieve successful separation, we must suppress these secondary interactions. This is accomplished by adding basic modifiers (e.g., Diethylamine [DEA] or Ethylenediamine [EDA]) in Normal Phase (NP) or Polar Organic Mode (POM)[2], or by utilizing high-pH buffers in Reversed-Phase (RP) mode to maintain the analyte in its neutral, un-ionized state[3].

Part 2: Step-by-Step Method Development Protocol

To ensure a self-validating workflow, follow this structured screening protocol. Every step is designed to isolate variables and verify system integrity.

Step 1: Column and Mode Selection

  • Action: Select an immobilized polysaccharide CSP (e.g., Chiralpak IA, IB, or IC).

  • Causality: Immobilized columns allow for a much broader range of solvent compatibility compared to coated phases, enabling the use of strong solvents like dichloromethane or 100% methanol if sample solubility becomes an issue[4].

Step 2: Mobile Phase & Additive Preparation

  • Action: Prepare a Normal Phase screening mixture of Hexane / Isopropanol (IPA) / DEA (80:20:0.1 v/v/v).

  • Causality: The 0.1% DEA acts as a masking agent for the silica support, preventing the basic spirocyclic amine from tailing[5]. Note: Never exceed 0.5% DEA, as it can degrade the silica support over time[2].

Step 3: System Equilibration & Blank Validation (Self-Validating Step)

  • Action: Flush the column with 20 column volumes (CV) of the mobile phase. Inject 5 µL of the sample diluent (blank).

  • Causality: Basic additives take longer to equilibrate than bulk solvents. The blank injection validates the baseline integrity, ensuring no ghost peaks are introduced by the DEA or solvent impurities.

Step 4: Racemate Injection and Evaluation

  • Action: Inject 5 µL of a 1 mg/mL racemic mixture of 2-Oxa-8-azaspiro[4.5]decan-4-ol. Set the flow rate to 1.0 mL/min and temperature to 25°C.

  • Causality: A lower temperature (25°C) enhances the weak, transient diastereomeric complexes formed between the analyte and the CSP, generally improving chiral selectivity (α).

Step 5: Iterative Optimization

  • Action: If resolution ( Rs​ ) is < 1.5, alter the steric bulk of the hydrogen-bonding modifier by switching from IPA to Ethanol or Methanol. If the analyte is retained too strongly, transition to Polar Organic Mode (100% Methanol + 0.1% DEA)[6].

Part 3: Method Development Workflow Visualization

ChiralWorkflow N1 Analyte Profiling: (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol N2 Column Selection: Immobilized Polysaccharide CSPs N1->N2 N3 Mode Selection N2->N3 N4 Normal Phase (NP) Hexane/Alcohol N3->N4 N5 Polar Organic Mode (POM) 100% MeOH or ACN N3->N5 N6 Reversed-Phase (RP) Aqueous Buffer/Organic N3->N6 N7 Mandatory Additive: 0.1% DEA or EDA N4->N7 N5->N7 N8 Buffer Selection: 20 mM NH4HCO3 (pH 9.0) N6->N8 N9 Evaluate Resolution (Rs) & Symmetry (As) N7->N9 N8->N9 N9->N3 Sub-optimal N10 Method Validated (Rs > 1.5, As < 1.5) N9->N10 Optimal

Caption: Chiral HPLC method development workflow for basic spirocyclic amines.

Part 4: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (As > 2.0) for the 2-Oxa-8-azaspiro[4.5]decan-4-ol peak. How do I correct this? Answer: Peak tailing for basic spirocyclic amines is almost exclusively caused by secondary interactions between the piperidine nitrogen and residual silanols on the CSP.

  • Solution: Ensure you are using a basic additive. Diethylamine (DEA) at 0.1% v/v is the industry standard[5]. If 0.1% DEA is insufficient, evaluate Ethylenediamine (EDA) or Ethanolamine, which often induce better peak shapes for certain basic compounds[2].

  • Critical Warning: Never mix acidic (e.g., TFA) and basic additives on the same dedicated column. This can permanently alter the surface chemistry of the CSP.

Q2: I have baseline resolution ( Rs​ > 2.0), but my retention times are drifting continuously over the sequence. What is the cause? Answer: Retention time drift in normal phase chiral chromatography often stems from inadequate column equilibration with the basic additive, or slight evaporation of the volatile alcohol modifier from the mobile phase reservoir.

  • Solution:

    • Flush the column with at least 20 column volumes of the mobile phase containing the DEA additive to fully saturate the active sites.

    • Cap your mobile phase bottles tightly to prevent the evaporation of the alcohol modifier, which changes the eluent strength over time.

Q3: The racemate is poorly soluble in the Hexane/IPA (80:20) mobile phase. How can I inject the sample without causing precipitation or peak distortion? Answer: 2-Oxa-8-azaspiro[4.5]decan-4-ol possesses polar functional groups (amine and alcohol) which severely limit its solubility in highly non-polar alkane mixtures.

  • Solution: Dissolve the sample in a compatible co-solvent. You can use up to 50% Ethanol or Isopropanol in your sample diluent. Alternatively, switch the entire method to Polar Organic Mode (POM) using 100% Methanol or Acetonitrile with 0.1% DEA. POM dramatically increases the solubility of polar basic analytes while maintaining excellent chiral recognition[6].

Q4: Can I use Reversed-Phase (RP) conditions if Normal Phase fails? Answer: Yes. Immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IG) are fully compatible with RP conditions.

  • Solution: To prevent the ionization of the secondary amine, you must use a high-pH buffer. A 20 mM Ammonium Bicarbonate ( NH4​HCO3​ ) buffer adjusted to pH 9.0, paired with Acetonitrile or Methanol, is highly effective for basic amines in RP chiral HPLC[3].

Part 5: Quantitative Data Summaries

The following table summarizes the recommended screening matrix for optimizing the separation of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol based on the chosen chromatographic mode.

Chromatographic ModeMobile Phase CompositionRequired Additive / pH ControlTarget Column TypesExpected Analyte Solubility
Normal Phase (NP) Hexane / IPA (80:20)0.1% DEAAmylose/Cellulose (Immobilized or Coated)Low to Moderate
Normal Phase (NP) Hexane / EtOH (80:20)0.1% DEAAmylose/Cellulose (Immobilized or Coated)Moderate
Polar Organic (POM) 100% Methanol0.1% DEA or EDAAmylose/Cellulose (Immobilized or Coated)High
Reversed-Phase (RP) 20mM NH4​HCO3​ (pH 9) / ACNNone (pH controls ionization)Immobilized Amylose/Cellulose OnlyHigh

References

  • Handling chiral columns / CHROMSERVIS.EU: Use of Mobile Phase Modifiers. chromservis.eu. URL:[Link][7]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. URL:[Link][2]

  • additives for chiral - Chromatography Forum. chromforum.org. URL:[Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. URL:[Link][5]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC. ResearchGate. URL:[Link][3]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. URL:[Link][1]

  • Chiral HPLC Method Development. hplc.today. URL:[Link][6]

  • Method development with CHIRALPAK® IA - HPLC. hplc.eu. URL:[Link][4]

Sources

Technical Support Center: Navigating Reactions with (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol. This valuable chiral building block offers a unique three-dimensional scaffold for drug discovery and development. However, its spiro-ketal core presents a specific challenge: a susceptibility to ring-opening under certain reaction conditions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to ensure the integrity of the spirocyclic system throughout their synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the spiro-ring in my compound prone to opening, and under what conditions does this typically occur?

A1: The stability of the 2-oxa-8-azaspiro[4.5]decane core is dictated by the chemical nature of the spiro-ketal functional group. Spiro-ketals are generally stable under neutral and basic conditions but are highly susceptible to cleavage under acidic conditions.[1][2]

The Mechanism of Acid-Catalyzed Ring Opening: The reaction is initiated by the protonation of the ether oxygen (O2) within the tetrahydrofuran ring. This protonation converts the oxygen into a good leaving group (an alcohol), which significantly weakens the C5-O2 bond. The strained ring can then open to form a resonance-stabilized oxacarbenium ion. This highly electrophilic intermediate can be trapped by nucleophiles present in the reaction mixture or undergo further rearrangements, leading to a loss of the desired spirocyclic architecture.[3][4][5]

Below is a diagram illustrating the acid-catalyzed ring-opening pathway.

G cluster_0 Acid-Catalyzed Spiro-Ring Opening Start (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol (Stable Spiro-ketal) Protonation Protonated Intermediate (Activated Ketal) Start->Protonation + H⁺ (Acid Catalyst) Oxacarbenium Oxacarbenium Ion (Ring-Opened Intermediate) Protonation->Oxacarbenium C-O Bond Cleavage (Rate-Limiting Step) Product Decomposition / Side Products Oxacarbenium->Product + Nucleophile (e.g., H₂O, Solvent)

Caption: Mechanism of acid-catalyzed spiro-ring opening.

Therefore, the cardinal rule when working with this scaffold is the strict avoidance of strong acidic conditions, especially in the presence of nucleophilic solvents or reagents.

Q2: I'm attempting an N-alkylation on the piperidine nitrogen, but I'm seeing significant decomposition. How can I prevent spiro-ring opening?

A2: This is a common issue. N-alkylation protocols often use conditions that can inadvertently promote ring opening. The key is to select reagents that maintain a basic or neutral pH throughout the reaction.

Troubleshooting N-Alkylation:

  • Problematic Conditions: Using alkyl halides that can generate acidic byproducts (e.g., HBr, HCl) without a sufficient excess of a suitable base can cause localized drops in pH, initiating ring-opening. Similarly, reductive amination conditions that are not properly buffered can become acidic and lead to decomposition.

  • Recommended Solution: Direct Alkylation with a Mild Base: The most reliable method is the direct alkylation of the secondary amine using an alkyl halide (or sulfonate) in the presence of a non-nucleophilic inorganic base.[6] This approach avoids the formation of acidic species.

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃, or DIPEAThese bases are strong enough to act as acid scavengers but are not harsh enough to cause other side reactions. They ensure the reaction medium remains basic.[7]
Solvent Acetonitrile (ACN), Dimethylformamide (DMF), Dichloromethane (DCM)Aprotic solvents are preferred as they do not participate in the reaction and solubilize the reactants effectively.
Temperature Room Temperature to 60 °CGentle heating may be required depending on the electrophile's reactivity. Avoid high temperatures which can promote side reactions.[1]

Experimental Protocol: N-Alkylation

  • To a solution of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol (1.0 eq) in anhydrous acetonitrile, add the desired alkyl bromide (1.1 eq).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Stir the mixture vigorously at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Q3: What are the safest protecting groups for the amine and alcohol, and what deprotection conditions should I use?

A3: Protecting group strategy is critical for multi-step syntheses. The choice of protecting group must be paired with a deprotection method that is orthogonal to the stability of the spiro-ketal.

Functional GroupProtecting GroupInstallation ConditionsDeprotection ConditionsSpiro-ring Safety
Secondary Amine Boc (tert-Butoxycarbonyl)Boc₂O, TEA, DCM (Standard)CAUTION: Avoid strong acids like neat TFA or 4M HCl in Dioxane.[8][9] Use milder, buffered, or biphasic conditions (e.g., HCl in MeOH, carefully monitored).Good, with careful deprotection.
Cbz (Carboxybenzyl)Cbz-Cl, K₂CO₃, ACNH₂, Pd/C (Hydrogenolysis)Excellent. Hydrogenolysis conditions are neutral and highly compatible with the spiro-ketal.
Secondary Alcohol TBS (tert-Butyldimethylsilyl)TBS-Cl, Imidazole, DMFTBAF in THFExcellent. Fluoride-based deprotection is performed under basic/neutral conditions and is completely safe for the spiro-ketal.[10]
Ac (Acetate)Acetic Anhydride, PyridineK₂CO₃ in MeOH (Methanolysis)Excellent. Basic hydrolysis conditions are fully compatible.

Expert Recommendation: For maximum safety, a Cbz group for the amine and a TBS group for the alcohol provide an orthogonal protection strategy where both groups can be removed under conditions that will not compromise the spirocyclic core.

G cluster_workflow Recommended Synthetic Workflow Start Starting Material (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol Protect Protect Amine (e.g., Cbz-Cl, K₂CO₃) Start->Protect Reaction Perform Desired Transformation (e.g., Oxidation, Alkylation) Protect->Reaction Deprotect Deprotect Amine (e.g., H₂, Pd/C) Reaction->Deprotect Final Final Product Deprotect->Final

Caption: A safe workflow using compatible protecting groups.

Q4: I need to modify the secondary alcohol. What reaction conditions (e.g., oxidation, etherification) are considered safe for the spiro-ketal?

A4: Reactions at the C4-hydroxyl group are generally safe, provided you adhere to non-acidic protocols.

Recommended Conditions for Common Transformations:

TransformationReagent/ConditionRationale
Oxidation (to ketone) Dess-Martin Periodinane (DMP) in DCM; or Swern/Moffatt Oxidation (e.g., (COCl)₂, DMSO, TEA)These methods operate under neutral or slightly basic conditions, completely avoiding acid-catalyzed degradation.[11]
Etherification (Williamson) NaH, then Alkyl Halide in THF/DMFThis classic method is performed under strongly basic conditions, which are perfectly compatible with the spiro-ketal.
Esterification Acyl Chloride/Anhydride, Pyridine or TEA in DCMStandard acylation conditions are non-acidic and pose no risk to the spiro-ketal core.
Mitsunobu Reaction DEAD/DIAD, PPh₃, NucleophileWhile generally effective, this reaction should be approached with caution. Ensure the acidic co-product (e.g., from an acidic nucleophile) is neutralized. It is generally safe for non-acidic nucleophiles.

Avoid: Any oxidation protocols that use strong acids, such as Jones Oxidation (CrO₃/H₂SO₄) or permanganate under acidic conditions. These will rapidly degrade the molecule.

References

  • Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development. [Link]

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

Sources

Validation & Comparative

Stereochemical Optimization in Drug Discovery: A Comparative Guide to (R)- vs. (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery moves away from planar, "flatland" aromatics, spirocyclic scaffolds have emerged as essential building blocks. The 2-oxa-8-azaspiro[4.5]decane core provides a high fraction of sp3-hybridized carbons ( Fsp3​ ), which correlates directly with improved clinical success due to enhanced aqueous solubility and reduced off-target toxicity ()[1].

However, introducing this 3D complexity necessitates rigorous stereochemical control. The C4 position of 2-oxa-8-azaspiro[4.5]decan-4-ol is a critical chiral center. The spatial projection of its hydroxyl group—or downstream functionalized amines—dictates how the molecule interacts with highly constrained biological targets. This guide objectively compares the biological performance of the (R)- and (S)-enantiomers, providing researchers with the mechanistic rationale and self-validating protocols needed to leverage this scaffold.

Conformational Causality & Target Engagement

The spiro-fusion of the oxa- and aza-rings restricts the conformational flexibility of the molecule, locking the C4 substituent into a defined trajectory.

  • The (S)-Enantiomer: Often aligns perfectly with the hydrogen-bond donor/acceptor networks in allosteric pockets (e.g., SHP2), minimizing the entropic penalty upon binding.

  • The (R)-Enantiomer: Projects the functional group into sterically hindered regions of the target protein, leading to steric clashes or the loss of critical anchoring interactions.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) Target of (S)-Spirocyclic Inhibitors RTK->SHP2 RAS RAS Activation SHP2->RAS MEK MEK RAS->MEK ERK ERK Proliferation Signal MEK->ERK Inhibitor (S)-2-Oxa-8-azaspiro[4.5]decan-4-ol Derivatives (e.g., TNO155) Inhibitor->SHP2 Allosteric Inhibition

Fig 1. SHP2 signaling pathway modulated by (S)-spirocyclic derivatives.

Biological Activity Comparison: (R) vs. (S)

Case Study A: SHP2 Allosteric Inhibition

In the development of allosteric inhibitors for SHP2 (a phosphatase critical in RAS signaling), the stereochemistry of the 2-oxa-8-azaspiro[4.5]decan-4-amine derivative (synthesized directly from the corresponding alcohol) is paramount. Evaluation of the antipodes revealed a profound preference for the (S)-enantiomer. The (S)-amine derivative demonstrated an IC50 of 0.012 μM, whereas the (R)-amine was significantly less potent at 0.166 μM ()[2]. This 14-fold difference is driven by the strict spatial requirements of the SHP2 allosteric pocket.

Case Study B: LRRK2 Kinase Inhibition

In the pursuit of LRRK2 kinase inhibitors for Parkinson's Disease, researchers conjugated the 2-oxa-8-azaspiro[4.5]decan-4-ol scaffold directly to a quinazoline core. The racemic mixture was synthesized and subsequently separated into its (R) and (S) components (documented as Examples 3.2 and 3.3). Testing these isolated enantiomers demonstrated that kinase ATP-binding pockets heavily discriminate between the chiral vectors of the spiro-alcohol, necessitating enantiopure screening to avoid masking highly potent activity ()[3].

Quantitative Data Summary

Table 1: Biological Activity Comparison in SHP2 Allosteric Inhibition

Enantiomeric DerivativeTargetIC50 (μM)Mechanistic Binding Characteristics
(S)-Amine derivative SHP20.012Optimal H-bonding vector in the allosteric pocket.
(R)-Amine derivative SHP20.166Suboptimal vector projection; steric hindrance.

Table 2: Biological Activity Profile in LRRK2 Inhibition

EnantiomerTargetActivity ProfileApplication
(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol LRRK2High potencyLead optimization for Parkinson's Disease models.
(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol LRRK2Reduced potencyUtilized as a negative control for SAR mapping.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in controls to prevent false positives and artifacts.

Workflow Racemate Racemic 2-Oxa-8-azaspiro[4.5]decan-4-ol ChiralSFC Chiral SFC Separation (Stationary Phase) Racemate->ChiralSFC REnant (R)-Enantiomer ChiralSFC->REnant SEnant (S)-Enantiomer ChiralSFC->SEnant Assay In Vitro Assay (Self-Validating) REnant->Assay SEnant->Assay

Fig 2. Enantiomeric separation and self-validating assay workflow.

Protocol A: Enantiomeric Resolution via Chiral SFC

Causality: Supercritical Fluid Chromatography (SFC) is selected over standard HPLC because supercritical CO2​ possesses lower viscosity and higher diffusivity, enabling faster mass transfer and sharper peak resolution for closely eluting enantiomers.

  • System Suitability (Self-Validation): Inject a 1 mg/mL standard of racemic 2-oxa-8-azaspiro[4.5]decan-4-ol. Calculate the resolution factor ( Rs​ ) between the (R) and (S) peaks. Do not proceed unless Rs​≥1.5 . If Rs​<1.5 , adjust the co-solvent modifier (e.g., Methanol with 0.1% Diethylamine).

  • Sample Preparation: Dissolve the synthesized racemate in methanol to a working concentration of 50 mg/mL.

  • Chromatographic Separation: Execute preparative SFC utilizing a chiral stationary phase (e.g., Chiralpak AD-H). Maintain the mobile phase at a constant gradient of CO2​ /MeOH.

  • Fraction Analysis (Self-Validation): Analyze collected fractions via analytical chiral HPLC. Only pool and lyophilize fractions demonstrating >99% enantiomeric excess (ee).

Protocol B: SHP2 Allosteric Inhibition Enzymatic Assay

Causality: Measuring the dephosphorylation of a fluorogenic surrogate substrate allows for high-throughput quantification of the spirocyclic inhibitor's efficacy.

  • Control Setup (Self-Validation):

    • Positive Control: Include SHP099 (Expected IC50 ~ 0.07 μM) to validate assay sensitivity.

    • Negative Control: Utilize a phosphatase-dead SHP2 mutant (C459S). This proves that any observed fluorescence reduction is due to specific SHP2 inhibition, rather than compound auto-fluorescence or non-specific aggregation.

  • Enzyme Activation: Incubate wild-type SHP2 protein (0.5 nM) with an activating bisphosphorylated peptide (IRS1-pY1172/pY1222) for 15 minutes to fully open the allosteric site.

  • Compound Incubation: Add the (R)- or (S)-spirocyclic derivatives in a 10-point dose-response format (1 nM to 10 μM). Incubate for 30 minutes at room temperature to achieve binding equilibrium.

  • Substrate Addition: Introduce the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) at a concentration equal to its Km​ .

  • Detection & Analysis: Measure fluorescence emission at 450 nm (excitation at 358 nm). Calculate the IC50 using a 4-parameter logistic curve fit.

References

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer | Journal of Medicinal Chemistry. (Detailed biological activity of S vs R spirocyclic amines). URL:[Link]

  • WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof. (Patent detailing LRRK2 inhibition using isolated spirocyclic enantiomers).

Sources

A Comparative Guide to Spirocyclic Amines: (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol vs. Piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the landscape of medicinal chemistry, the piperidine ring is a foundational scaffold, celebrated for its ubiquity and versatility.[1][2] Found in countless natural products and FDA-approved drugs, its six-membered saturated structure provides a reliable and synthetically accessible anchor for building pharmacologically active agents.[3][4][5] However, the very simplicity and conformational flexibility that make piperidine so adaptable can also be a source of significant challenges in drug development, particularly concerning metabolic stability and target selectivity.[2][6]

As drug discovery programs increasingly tackle complex biological targets and demand finer control over molecular properties, there is a strategic shift away from planar, two-dimensional structures towards molecules with greater three-dimensionality (3D).[7][8] This guide provides an in-depth comparison between the archetypal piperidine scaffold and a contemporary alternative: the spirocyclic amine (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol. We will explore how the introduction of a spirocyclic core—a rigid, 3D architecture where two rings share a single carbon atom—can overcome the limitations of simpler monocyclic amines. This analysis, supported by experimental data and detailed protocols, is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed scaffold selections for next-generation therapeutics.

Section 1: Structural and Physicochemical Properties at a Glance

The fundamental differences between piperidine and (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol begin with their distinct geometries. Piperidine is a conformationally flexible cyclohexane analog, while the spirocycle features a rigid, sterically demanding framework that projects substituents into well-defined vectors in 3D space. The incorporation of an oxolane (tetrahydrofuran) ring and a hydroxyl group further differentiates its properties.

PropertyPiperidine(R)-2-Oxa-8-azaspiro[4.5]decan-4-olRationale for Difference & Impact on Drug Design
Structure alt text alt text The spirocyclic system introduces a quaternary carbon, creating a rigid 3D structure compared to the flexible piperidine chair/boat conformations.[8]
Molecular Weight ( g/mol ) 85.15171.22The spirocycle has a higher molecular weight, a factor to consider in lead optimization to maintain overall size within desirable limits.
Fraction of sp³ Carbons (Fsp³) 1.00.89While both are highly saturated, the high Fsp³ character is a hallmark of modern drug candidates, often correlating with improved solubility and metabolic stability.[7]
Calculated logP (XLogP3) 0.8~0.5 - 1.0 (estimated)The presence of two oxygen atoms in the spirocycle is expected to decrease lipophilicity and increase polarity compared to a purely carbocyclic analog, a desirable trait for improving ADME properties.[9]
Aqueous Solubility MiscibleHigher than carbocyclic spiro-analogsThe introduction of heteroatoms (oxygen) via the oxolane ring and hydroxyl group dramatically improves aqueous solubility through increased hydrogen bonding capacity.[9][10][11]
pKa (of conjugate acid) ~11.2~9.5 - 10.5 (estimated)The basicity of the spirocyclic amine is expected to be slightly lower than piperidine due to the influence of the nearby oxygen atoms, which can modulate target engagement and off-target effects (e.g., hERG).[7]

Section 2: The Strategic Advantage of Spirocyclic Scaffolds

The deliberate replacement of a simple ring like piperidine with a spirocycle is a powerful "scaffold hopping" strategy aimed at enhancing a molecule's drug-like properties.[7] The rationale is grounded in several key principles of modern medicinal chemistry.

  • Enhanced Three-Dimensionality and Target Engagement : Spirocyclic scaffolds possess an inherent and rigid 3D geometry.[12] This rigidity minimizes the entropic penalty upon binding to a protein target and allows for the precise positioning of functional groups to engage with specific pockets, often leading to increased potency and selectivity.[8][13]

Caption: Progression from 2D to 3D scaffolds in drug design.

  • Improved ADME Properties : A major driver for adopting spirocyclic scaffolds is the frequent observation of improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

    • Metabolic Stability : The quaternary spiro-carbon and the rigid conformation can effectively block common sites of metabolism (e.g., oxidation of carbons alpha to nitrogen) that plague simpler cyclic amines like piperidine.[2][7][14]

    • Solubility and Lipophilicity : Increasing the Fsp³ character and introducing polar heteroatoms, as in (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, generally leads to higher aqueous solubility and lower lipophilicity (logD).[9][15] This can mitigate issues like poor bioavailability and off-target toxicity associated with highly lipophilic compounds.[16]

  • Novelty and Intellectual Property : As the chemical space around common scaffolds like piperidine becomes increasingly crowded, spirocycles offer access to novel and patentable molecular architectures.[10][15]

Section 3: Performance Comparison in a Drug Discovery Context

Metabolic Stability: Blocking the "Soft Spots"

The piperidine ring is notoriously susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation at the carbons adjacent (alpha) to the nitrogen atom, leading to lactam formation or ring-opening.[6] This often results in rapid clearance and poor in vivo exposure.

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol is designed to resist this fate. The spiro-carbon is quaternary and thus cannot be oxidized. Furthermore, the rigid structure sterically shields the adjacent carbons from enzymatic attack. Studies comparing spirocyclic amines to their monocyclic counterparts consistently demonstrate this advantage.[7][14][17]

Table 2: Comparative In Vitro Metabolic Stability Data (Illustrative)

Compound ClassHalf-Life (t½) in HLM (min)Intrinsic Clearance (μL/min/mg protein)
Piperidine-containing Drug Candidate1592.4
Spirocyclic Amine-containing Analog> 120< 11.5
Data is illustrative and based on general findings reported in the literature.[7][17]
Lipophilicity and Aqueous Solubility: Escaping "Grease"

High lipophilicity is a common cause of failure in drug development, linked to poor solubility, high plasma protein binding, and off-target toxicities.[16] While piperidine itself is water-miscible, its incorporation into larger drug-like molecules typically increases lipophilicity.

The "oxa-" component of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol is a key design element. The ether oxygen and hydroxyl group act as hydrogen bond acceptors and donors, respectively, which significantly enhances aqueous solubility and reduces lipophilicity compared to both piperidine analogs and even all-carbon spirocycles.[9] This effect can be dramatic, with reports of oxa-spirocycles being up to 40 times more soluble than their carbocyclic spiro-analogs.[9]

Table 3: Comparative Physicochemical Properties (Illustrative)

Compound ClassMeasured logD at pH 7.4Kinetic Aqueous Solubility (µM)
Piperidine-containing Drug Candidate3.5< 10
Spirocyclic Amine-containing Analog2.1150
Data is illustrative and based on general findings reported in the literature.[7][9][18]

Section 4: Experimental Protocols for Comparative Assessment

To ensure self-validating and reproducible data, the following standardized protocols are recommended for comparing novel scaffolds against established ones.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by the primary drug-metabolizing enzymes.

  • Materials : Test compounds, positive control (e.g., testosterone), Human Liver Microsomes (pooled), NADPH regenerating system, 0.1 M phosphate buffer (pH 7.4), quenching solution (e.g., ice-cold acetonitrile with internal standard).

  • Procedure :

    • Pre-warm a solution of HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C.

    • Add the test compound (final concentration ~1 µM) to the HLM solution and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the cold acetonitrile solution containing an internal standard.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis : Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k).

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Shake-Flask Method for logD₇.₄ Determination

This classic method measures the distribution coefficient of a compound between an aqueous and an organic phase at physiological pH.[16][19]

  • Materials : Test compound, n-octanol (pre-saturated with buffer), phosphate-buffered saline (PBS, pH 7.4, pre-saturated with n-octanol).

  • Procedure :

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

    • Add a known volume of the stock solution to a vial containing equal, known volumes of the pre-saturated n-octanol and PBS.

    • Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for complete equilibration.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase (n-octanol and PBS).

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Data Analysis : Calculate logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] ).

Conclusion: A Strategic Choice for Modern Challenges

The piperidine scaffold remains an invaluable tool in the medicinal chemist's arsenal.[1][20] However, for drug discovery programs facing challenges with metabolic instability, poor solubility, or the need for exquisite selectivity, a strategic pivot to more sophisticated scaffolds is often necessary.

The spirocyclic amine (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol exemplifies the advantages of this approach. Its rigid three-dimensional architecture provides a stable and well-defined platform to optimize target interactions while simultaneously addressing common ADME liabilities.[7][13] The incorporation of oxygen atoms further enhances its "drug-like" profile by lowering lipophilicity and boosting aqueous solubility.[9] While the synthetic complexity is inherently greater than for simple piperidines, the potential return on investment—in the form of superior drug candidates with improved pharmacokinetic and pharmacodynamic properties—is substantial. The choice between these scaffolds is not one of simple replacement, but of strategic selection based on the specific challenges and goals of a given project.

References

  • Vertex AI Search. The Role of Piperidine Derivatives in Medicinal Chemistry.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Published February 2, 2024.
  • Wikipedia. Piperidine.
  • BOC Sciences. Piperidines - Building Block.
  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Published October 16, 2024.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Published February 2, 2023.
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Published January 18, 2024.
  • ACS Publications. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist. Published July 18, 2019.
  • Enamine. Spirocyclic Piperidine Bioisostere.
  • Enamine. Unique 3D-shaped Spirocycles to Explore Novel Chemical Space.
  • PMC. Oxa-spirocycles: synthesis, properties and applications.
  • Enamine. Analogues of Piperidine for Drug Design.
  • Enamine. LogD/LogP.
  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. Published June 9, 2016.
  • PMC. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.
  • PharmaBlock. Spirocyclic Pyrrolidines in Drug Discovery.
  • Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly.
  • PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • ACS Publications. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Published September 25, 2025.
  • PubMed. Synthesis and Structure-Affinity Relationships of Spirocyclic Benzopyrans with Exocyclic Amino Moiety. Published April 25, 2019.
  • ResearchGate. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist | Request PDF.
  • ResearchGate. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • Cambridge MedChem Consulting. LogD. Published January 12, 2019.
  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Published March 25, 2022.
  • ACS Publications. A Synthesis of a Spirocyclic Macrocyclic Protease Inhibitor for the Treatment of Hepatitis C. Published March 7, 2016.
  • OpenBU. How proteins bind macrocycles.
  • Benchchem. Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Published December 8, 2025.
  • BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Published December 1, 2021.
  • ChemicalBook. 2-Oxa-8-azaspiro[4.5]decane synthesis.
  • PharmaBlock. Spirocyclic Piperidines in Drug Discovery.

Sources

A Comparative Guide to the Validation of LC-MS Quantification Methods for (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of chiral compounds is paramount. The stereoisomer (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, a heterocyclic spiro compound, represents a class of molecules where enantiomeric purity is critical to therapeutic efficacy and safety. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of validation methodologies for the quantification of this specific enantiomer, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS).

This document moves beyond a simple recitation of protocols. As Senior Application Scientists, our goal is to provide a narrative grounded in experience, explaining not just the 'how' but the 'why' behind experimental choices. We will explore the validation of a robust LC-MS/MS method and compare its performance characteristics against viable alternatives, namely Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. Every protocol described herein is designed as a self-validating system, ensuring scientific integrity and trustworthiness in your analytical outcomes.

The Analytical Challenge: Chirality and Complexity

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol presents a unique analytical challenge due to its stereochemistry and polar nature. Enantiomers possess identical physicochemical properties in an achiral environment, necessitating the use of chiral selectors for their separation and individual quantification. The spirocyclic core and the presence of hydroxyl and secondary amine functionalities influence its solubility and chromatographic behavior. A successful quantification method must not only be sensitive and accurate but also stereospecific, capable of distinguishing the (R)-enantiomer from its (S)-counterpart and any other related impurities.

I. The Gold Standard: Chiral LC-MS/MS Method Validation

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of quantitative bioanalysis due to its high sensitivity, selectivity, and wide applicability. Here, we propose and validate a hypothetical, yet scientifically robust, chiral LC-MS/MS method for the quantification of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol in a biological matrix, such as human plasma.

A. Proposed Chiral LC-MS/MS Method

A plausible approach for the chiral separation and quantification of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol would involve a reversed-phase chromatographic separation on a chiral stationary phase (CSP) with detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative (e.g., Chiralpak IA-3), is a strong candidate due to their proven efficacy in separating a wide range of chiral compounds, including those with amine and alcohol functional groups.

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) is suitable for reversed-phase chromatography and compatible with mass spectrometry. The pH of the aqueous phase can be optimized to ensure the analyte is in a consistent ionization state.

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog of the analyte (e.g., d4-(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol) is the ideal internal standard, as it co-elutes and compensates for variations in sample preparation and matrix effects.

Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode is anticipated to be effective due to the presence of the basic secondary amine group.

  • MRM Transitions: Precursor-to-product ion transitions would be optimized by direct infusion of the analyte. For a molecule with a nominal mass of approximately 157.2 g/mol , a potential precursor ion would be [M+H]+ at m/z 158.2. Product ions would be generated through collision-induced dissociation (CID) and selected for their specificity and intensity.

B. The Validation Workflow: A Step-by-Step Protocol

The validation of this bioanalytical method must adhere to the principles outlined in the FDA and EMA guidelines (ICH M10 Bioanalytical Method Validation). The following workflow ensures the method is fit for its intended purpose.

LC-MS_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Method Optimization (Column, Mobile Phase, MS) Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision Lin->AccPrec LLOQ Lower Limit of Quantification AccPrec->LLOQ Stab Stability LLOQ->Stab ME Matrix Effect Stab->ME DI Dilution Integrity ME->DI SampleAnalysis Study Sample Analysis DI->SampleAnalysis

Caption: A typical workflow for the validation of a bioanalytical LC-MS/MS method.

1. Specificity and Selectivity:

  • Rationale: To ensure that the signal detected is solely from the analyte of interest, free from interference from matrix components, its enantiomer, or other related substances.

  • Protocol:

    • Analyze at least six different blank plasma lots to assess for interfering peaks at the retention time of the analyte and internal standard.

    • Spike the (S)-enantiomer into the matrix at a high concentration to confirm no chromatographic or mass spectrometric crosstalk with the (R)-enantiomer.

    • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

2. Linearity and Range:

  • Rationale: To establish the concentration range over which the analytical method provides a linear and proportional response.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix. A minimum of six non-zero standards is recommended.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

3. Accuracy and Precision:

  • Rationale: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between repeated measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, mid, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (as coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[1][2]

4. Lower Limit of Quantification (LLOQ):

  • Rationale: To define the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Protocol:

    • The LLOQ is the lowest concentration on the calibration curve.

    • It must be demonstrated that the analyte response at the LLOQ is at least five times the response of a blank sample.

    • Accuracy and precision at the LLOQ must meet the acceptance criteria of ±20% and ≤20% CV, respectively.

5. Stability:

  • Rationale: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

    • Short-Term Stability: Assess stability at room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: Analyze QC samples stored at the intended long-term storage temperature (e.g., -80°C) for a defined period.

    • Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions.

6. Matrix Effect:

  • Rationale: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Protocol:

    • Compare the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration.

    • This should be evaluated in at least six different lots of the biological matrix.

    • The CV of the matrix factor across the different lots should be ≤15%.

7. Dilution Integrity:

  • Rationale: To ensure that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately quantified.

  • Protocol:

    • Prepare a sample at a concentration above the ULOQ.

    • Dilute this sample with blank matrix to bring the concentration within the calibration range.

    • Analyze the diluted sample and ensure the accuracy and precision of the back-calculated concentration meet the acceptance criteria.

II. Comparative Analysis: LC-MS/MS vs. Alternative Technologies

While LC-MS/MS is a powerful tool, other techniques offer unique advantages for chiral analysis. Here, we compare our validated LC-MS/MS method with Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method_Comparison cluster_params LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity High Speed Analysis Speed LCMS->Speed Moderate Resolution Chiral Resolution LCMS->Resolution Excellent Solvent Solvent Consumption LCMS->Solvent Moderate Robustness Robustness LCMS->Robustness High SFCMS SFC-MS SFCMS->Sensitivity Good to High SFCMS->Speed Very High SFCMS->Resolution Excellent SFCMS->Solvent Low (Green) SFCMS->Robustness Moderate to High NMR Chiral NMR NMR->Sensitivity Low NMR->Speed High (for screening) NMR->Resolution Moderate NMR->Solvent Very Low NMR->Robustness High

Caption: A comparison of key performance parameters for LC-MS/MS, SFC-MS, and Chiral NMR.

A. Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC has emerged as a powerful alternative for chiral separations, often outperforming LC in terms of speed and efficiency. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.

  • Advantages over LC-MS/MS:

    • Higher Throughput: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in resolution, making SFC ideal for high-throughput screening.

    • "Greener" Technology: SFC significantly reduces the consumption of organic solvents, aligning with green chemistry principles.

    • Orthogonal Selectivity: SFC can provide different chiral selectivity compared to LC, which can be advantageous for resolving difficult-to-separate enantiomers.

  • Disadvantages:

    • Limited Polarity Range: While the use of polar co-solvents has expanded its applicability, SFC is traditionally less suited for highly polar compounds compared to reversed-phase LC.

    • Instrumentation: SFC systems are less common in analytical laboratories compared to HPLC systems, although their adoption is growing.

Experimental Protocol for Chiral SFC-MS:

  • Column: A similar polysaccharide-based CSP as in LC can be used.

  • Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol) and an additive (e.g., isopropylamine for basic compounds) to improve peak shape and resolution.

  • Detection: Interfacing SFC with MS is straightforward, with ESI being a common ionization technique.

B. Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA), can be used to determine enantiomeric excess. This technique does not require chromatographic separation.

  • Advantages:

    • Non-destructive: The sample can be recovered after analysis.

    • Rapid for Screening: NMR can provide a quick assessment of enantiomeric excess without extensive method development.

    • Absolute Configuration: With certain derivatizing agents (e.g., Mosher's acid), it is possible to determine the absolute configuration of the enantiomers.

  • Disadvantages:

    • Lower Sensitivity: NMR is significantly less sensitive than mass spectrometry-based methods, requiring higher sample concentrations.

    • Potential for Signal Overlap: In complex mixtures, signals from the analyte, the chiral agent, and the matrix can overlap, complicating quantification.

    • Not suitable for trace-level quantification in biological matrices.

Experimental Protocol for Chiral NMR:

  • Sample Preparation: Dissolve a known amount of the analyte in a suitable deuterated solvent.

  • Addition of Chiral Solvating Agent: Add a molar excess of a suitable CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol for a compound with an amine functionality) to the NMR tube.

  • Data Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum. The CSA will form transient diastereomeric complexes with the enantiomers, leading to separate, quantifiable signals.

  • Quantification: Determine the enantiomeric excess by integrating the distinct signals corresponding to each enantiomer.

III. Data Summary and Comparison

The following table summarizes the expected performance characteristics of the three discussed methods for the quantification of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol.

FeatureChiral LC-MS/MSChiral SFC-MSChiral NMR with CSA
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phase in a supercritical fluid mobile phaseFormation of transient diastereomeric complexes
Sensitivity (LLOQ) Low ng/mL to pg/mLng/mL rangeHigh µg/mL to mg/mL
Analysis Time per Sample 10-20 minutes2-10 minutes5-15 minutes
Sample Throughput ModerateHighHigh (for screening)
Quantitative Accuracy Excellent (within ±15%)Excellent (within ±15%)Good (can be within ±5-10% for pure substances)
Matrix Compatibility ExcellentGoodPoor (requires clean samples)
Solvent Consumption ModerateLowVery Low
"Green" Profile FairExcellentExcellent
Destructive YesYesNo

IV. Conclusion and Recommendations

The validation of a quantitative method for a chiral compound like (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol requires a meticulous and systematic approach, grounded in regulatory guidelines.

  • Chiral LC-MS/MS remains the gold standard for regulated bioanalysis due to its unparalleled sensitivity, selectivity, and robustness. The detailed validation workflow presented in this guide provides a comprehensive framework for ensuring the reliability of quantitative data for pharmacokinetic and toxicokinetic studies.

  • Chiral SFC-MS presents a compelling alternative, particularly for high-throughput applications where speed and reduced solvent consumption are critical. Its orthogonal selectivity can also be a powerful tool for challenging separations. For laboratories with the necessary instrumentation, developing and validating SFC-MS methods can significantly enhance analytical capabilities.

  • Chiral NMR is a valuable technique for determining the enantiomeric excess of pure substances and for reaction monitoring in a synthetic chemistry setting. However, its lower sensitivity makes it unsuitable for trace-level quantification in complex biological matrices.

The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the available instrumentation. For drug development professionals, a thorough understanding of the principles and validation requirements of each of these powerful techniques is essential for making informed decisions and ensuring the generation of high-quality, defensible data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331. [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-4-ol. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

Sources

A Comparative Conformational Analysis of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol and Morpholine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the architectural nuances of molecular scaffolds are paramount. The three-dimensional arrangement of atoms in a molecule, its conformation, dictates its ability to interact with biological targets, influencing both efficacy and pharmacokinetic properties. This guide provides an in-depth comparative analysis of two key heterocyclic scaffolds: the ubiquitous morpholine and the increasingly important spirocyclic system, (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol. We will dissect their conformational landscapes, supported by experimental and computational data, to provide researchers with a robust framework for informed scaffold selection in drug design.

Introduction: The Significance of Scaffold Conformation in Drug Design

The morpholine ring, a simple six-membered heterocycle, is a privileged scaffold found in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. Its popularity stems from its metabolic stability, favorable physicochemical properties, and its ability to engage in hydrogen bonding. However, its conformational behavior is relatively simple, primarily adopting a stable chair conformation.

In contrast, spirocyclic scaffolds like (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol offer a more rigid and three-dimensionally complex architecture. This complexity allows for a more precise and novel exploration of chemical space, often leading to improved target selectivity and potency. Understanding the conformational preferences and rigidity of this spiro-system compared to the more flexible morpholine is crucial for leveraging its full potential in medicinal chemistry.

Methodologies for Elucidating Conformational Landscapes

A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying conformations in solution. Key parameters like nuclear Overhauser effects (NOEs), which indicate through-space proximity of protons, and scalar coupling constants (J-couplings), which provide information about dihedral angles via the Karplus equation, are invaluable.

  • X-ray Crystallography: This technique provides a precise snapshot of the molecule's conformation in the solid state. While not always representative of the solution-state ensemble, it offers a crucial reference point for the lowest energy conformation.

  • Computational Chemistry: Molecular mechanics (MM) and Density Functional Theory (DFT) calculations are used to map the potential energy surface of a molecule, identifying low-energy conformers and the energetic barriers between them. This allows for a comprehensive understanding of the molecule's dynamic behavior.

The synergy between these methods provides a self-validating system. Computational models can be parameterized and validated against experimental NMR and X-ray data, leading to a highly reliable understanding of the scaffold's conformational preferences.

Conformational Landscape of Morpholine

The morpholine scaffold is characterized by its chair-like conformation, which is analogous to cyclohexane.[1] Due to the presence of the oxygen and nitrogen heteroatoms, the ring is flexible and can undergo ring inversion, interconverting between two chair conformers. In an unsubstituted morpholine, these two chair forms are degenerate. However, when substituted, the equilibrium will favor the conformer where the substituent occupies the equatorial position to minimize steric strain. The energy barrier for this ring flip is relatively low, allowing for rapid interconversion at room temperature. This flexibility, combined with the scaffold's favorable physicochemical properties, contributes to its utility in drug design, allowing it to adapt its conformation within a binding pocket.[1][2]

  • Key Conformational Features:

    • Predominant Chair Conformation: Similar to cyclohexane, the chair form is the most stable.

    • Axial and Equatorial Positions: Substituents can occupy either axial or equatorial positions, with a strong preference for the latter to avoid 1,3-diaxial interactions.

    • Ring Inversion: The molecule can flip between two chair conformations, though this is fast on the NMR timescale at room temperature.

cluster_morpholine Morpholine Ring Inversion Chair_1 Chair Conformation 1 (Equatorial Substituent) Transition_State Twist-Boat (Transition State) Chair_1->Transition_State Energy Barrier Transition_State->Chair_1 Chair_2 Chair Conformation 2 (Axial Substituent) Transition_State->Chair_2 Chair_2->Transition_State

Caption: Ring inversion of a substituted morpholine via a higher-energy twist-boat transition state.

Conformational Landscape of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol

The spirocyclic nature of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol introduces significant conformational constraints compared to morpholine. This scaffold is composed of a piperidine ring and a tetrahydrofuran ring fused at a single carbon atom (the spirocenter). The overall conformation is determined by the interplay of the conformations of both rings.

  • Piperidine Ring: Like morpholine, the piperidine ring will preferentially adopt a chair conformation. The nitrogen atom can have its substituent in either an axial or equatorial position.

  • Tetrahydrofuran Ring: The five-membered tetrahydrofuran ring is not planar and adopts a puckered "envelope" or "twist" conformation to relieve torsional strain.

  • Spirocyclic Constraint: The spiro fusion locks the relative orientation of the two rings, significantly reducing the overall flexibility of the molecule. This rigidity can be highly advantageous in drug design, as it pre-organizes the molecule for binding to its target, potentially reducing the entropic penalty of binding and leading to higher affinity.

The presence of the hydroxyl group at the 4-position and the defined stereochemistry at the spirocenter further influence the preferred conformation, potentially through intramolecular hydrogen bonding.

Comparative Analysis: Flexibility vs. Rigidity

The fundamental difference between the two scaffolds lies in their conformational flexibility.

FeatureMorpholine(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol
Overall Flexibility HighLow (Rigid)
Primary Conformation ChairFused chair (piperidine) and envelope/twist (tetrahydrofuran)
Ring Dynamics Rapid ring inversionRestricted ring dynamics due to spiro fusion
Substituent Orientation Primarily equatorialFixed relative orientations of substituents
3D Shape Flatter, more adaptableMore complex and defined 3D architecture

This difference in rigidity has profound implications for drug design. While the flexibility of morpholine allows it to adapt to various binding sites, the rigidity of the spirocyclic scaffold provides a more defined vector for substituents, which can lead to higher selectivity and potency.

Implications for Drug Design

  • Morpholine: Its flexibility and favorable properties make it an excellent "carrier" scaffold, improving the ADME properties of a drug candidate.[1][3] It is often used to replace more metabolically labile groups.[4]

  • (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol: This scaffold is ideal for creating highly specific ligands. The rigid framework allows for the precise positioning of pharmacophoric groups in three-dimensional space. This can be particularly useful for targeting proteins with well-defined binding pockets, where a pre-organized ligand can bind with high affinity and selectivity. The increased sp3 character is also a desirable trait in modern drug discovery, often leading to improved solubility and reduced off-target effects.

Scaffold Scaffold Choice Morpholine Morpholine Scaffold->Morpholine Spirocycle (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol Scaffold->Spirocycle Flexibility High Flexibility Morpholine->Flexibility Rigidity High Rigidity Defined 3D Shape Spirocycle->Rigidity ADME Improved ADME Properties Flexibility->ADME Adaptability Binding Site Adaptability Flexibility->Adaptability Selectivity High Potency & Selectivity Rigidity->Selectivity Preorganization Pre-organized for Binding Rigidity->Preorganization

Caption: Decision-making logic for scaffold selection based on conformational properties.

Experimental & Computational Protocols

Objective: To determine the through-space proximity of protons in (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol to deduce its preferred conformation in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to a final concentration of ~10-20 mM.

  • Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

  • 1D Proton Spectrum: Acquire a standard 1D proton spectrum to identify the chemical shifts of all resonances.

  • 2D NOESY Experiment:

    • Use a standard noesygpph pulse sequence.

    • Set the spectral widths to cover all proton resonances.

    • Crucial Parameter (Mixing Time): The mixing time (d8) is critical. For a small molecule, start with a mixing time of 500-800 ms. A range of mixing times may be necessary to observe NOEs between protons at different distances.[5]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova).

    • Cross-peaks in the NOESY spectrum indicate that two protons are close in space (< 5 Å).[6]

    • Analyze the pattern of NOE cross-peaks. For example, a strong NOE between an axial proton on the piperidine ring and another axial proton would support a chair conformation. The absence or presence of NOEs between protons on the two different rings will define their relative orientation.

Self-Validation: The observation of expected NOEs for known short-distance proton pairs (e.g., geminal protons) confirms the experiment is working correctly. The symmetry of the cross-peaks about the diagonal is also an indicator of good data quality.

Objective: To identify the low-energy conformers of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol and estimate their relative populations.

Methodology:

  • Structure Preparation: Build the 3D structure of the molecule in a molecular modeling program (e.g., Maestro, ChemDraw 3D).

  • Conformational Search:

    • Use a molecular mechanics force field (e.g., OPLS3e or MMFF94) for an initial search. These methods are computationally inexpensive and suitable for exploring a large conformational space.[7]

    • Perform a systematic or Monte Carlo search to generate a large number of possible conformations.

  • Geometry Optimization and Energy Minimization:

    • Minimize the energy of all generated conformers to find the nearest local minimum.

  • Clustering and Selection:

    • Cluster the minimized conformers based on RMSD (root-mean-square deviation) to identify unique structures.

    • Select the lowest energy conformers (e.g., all within 5 kcal/mol of the global minimum) for higher-level calculations.

  • DFT Re-optimization:

    • For the selected low-energy conformers, perform a more accurate geometry optimization and energy calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[8] This provides more reliable relative energies.

  • Population Analysis:

    • Calculate the relative Boltzmann population of each conformer at a given temperature (e.g., 298 K) based on their DFT-calculated free energies.

Self-Validation: The calculated lowest energy conformer should be consistent with the conformation determined by NMR and/or X-ray crystallography. The calculated NMR parameters (e.g., coupling constants) for the Boltzmann-averaged ensemble should also agree with the experimental values.

Conclusion

The choice between a morpholine and a spirocyclic scaffold like (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol is a strategic decision in drug design, pivoting on the desired balance between pharmacokinetic properties and target-specific interactions. Morpholine offers a flexible, well-tolerated scaffold that is a reliable choice for improving drug-like properties. In contrast, the spirocyclic scaffold provides a rigid, three-dimensionally defined framework that is exceptionally suited for creating highly potent and selective ligands. A thorough understanding of their distinct conformational landscapes, achieved through a combination of modern NMR and computational techniques, empowers medicinal chemists to make informed decisions, ultimately accelerating the development of novel and effective therapeutics.

References

  • Conformational analysis in saturated heterocyclic compounds.Accounts of Chemical Research.
  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry.Central Washington University.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Heterocyclic Conform
  • 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery.BenchChem.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.MDPI.
  • 22: Nuclear Overhauser Effect (NOE).Chemistry LibreTexts.
  • Morpholine Bioisosteres for Drug Design.Enamine.
  • NOESY and ROESY.University of Maryland.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.PubMed.

Sources

Benchmarking (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol in Fragment-Based Drug Design: A Comprehensive Guide to sp³-Enriched Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight ligands that bind to target proteins, which are subsequently elaborated into high-affinity leads. Historically, FBDD screening libraries were heavily biased toward flat, sp²-hybridized heteroaromatic rings due to their synthetic tractability. However, the industry-wide "escape from flatland" paradigm shift has proven that increasing the fraction of sp³ carbons (Fsp³) significantly improves solubility, reduces off-target promiscuity, and enhances clinical success rates [1].

Within this context, spirocyclic scaffolds—specifically (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol —have emerged as premium 3D fragments. As a Senior Application Scientist, I have structured this guide to objectively benchmark this spirocyclic fragment against traditional alternatives, detailing the mechanistic rationale behind its superiority and providing self-validating experimental protocols for its integration into your FBDD pipeline.

Mechanistic Rationale: Why Spirocycles?

The transition from 2D planar fragments to 3D spirocycles is not merely an aesthetic chemical choice; it is driven by fundamental thermodynamics and pharmacokinetics [2].

  • Conformational Rigidity & Entropy: Traditional sp³ fragments like piperidines or morpholines are highly flexible. Binding to a target protein requires them to adopt a single conformation, resulting in a severe entropic penalty ( ΔS<0 ). The spiro-fusion in (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol locks the ring system into a rigid 3D architecture, pre-organizing the molecule and minimizing this entropic cost.

  • Vectorization: Planar sp² fragments project substituents in only two dimensions. The orthogonal nature of the spirocyclic rings projects exit vectors spherically. The hydroxyl group at the C4 position of this specific fragment provides a critical hydrogen-bond donor/acceptor handle that can be precisely targeted toward solvent-exposed regions or deep binding pockets.

  • Physicochemical Superiority: The incorporation of the oxygen atom (oxa) modulates lipophilicity (lowering LogP) and basicity (lowering the pKa of the aza-amine), which translates to superior aqueous solubility. High solubility is an absolute prerequisite for the high-concentration assays (e.g., NMR, SPR) required to detect weak fragment binding.

FBDD_Evolution A Traditional FBDD (sp2-rich, flat) B Low Solubility & Off-target Binding A->B C sp3-Enriched Scaffolds (Spirocycles) B->C Scaffold Hopping D (R)-2-Oxa-8-azaspiro[4.5] decan-4-ol C->D E Defined Exit Vectors & High Target Selectivity D->E

Caption: Logical workflow demonstrating the evolution from flat FBDD fragments to 3D spirocyclic scaffolds.

Benchmarking Alternatives: Data Presentation

To objectively evaluate (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol, we must benchmark it against both traditional 2D fragments and simple 3D aliphatic rings.

Fragment ScaffoldFsp³Conformational RigidityExit Vectors (3D)Aqueous SolubilityTarget Selectivity Potential
(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol 1.00High (Spiro-fused)Multiple (Spherical)ExcellentHigh
4-Hydroxypiperidine 1.00Low (Flexible ring)Limited (Equatorial/Axial)GoodModerate
Morpholine 1.00Low (Flexible ring)Limited (Linear)ExcellentModerate
2-Aminopyridine 0.00High (Planar)Limited (Planar)PoorLow (Promiscuous)

Analysis: While 4-hydroxypiperidine matches the Fsp³ score of our benchmark compound, its lack of rigidity leads to weaker initial binding affinities. 2-Aminopyridine, a classic sp² fragment, suffers from poor solubility at the millimolar concentrations required for screening and often yields false positives due to non-specific hydrophobic aggregation.

Experimental Protocols: A Self-Validating Screening System

To successfully utilize (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol in a hit-finding campaign, the experimental workflow must be rigorously controlled. Below are the step-by-step methodologies for primary screening and structural validation.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR allows label-free, real-time detection of weak fragment binding ( KD​ in the µM to mM range). Because fragments have low molecular weights, the refractive index change is minimal; therefore, high target immobilization and strict solvent corrections are required.

  • Immobilization: Covalently attach the target apo-protein to a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3,000–5,000 Response Units (RU) to ensure sufficient signal-to-noise ratio for low-molecular-weight analytes.

  • Calibration (Self-Validation): Run a 5% to 8% DMSO calibration curve. This is critical to correct for bulk refractive index mismatches between the running buffer and the fragment samples.

  • Sample Injection: Prepare a concentration series of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol (e.g., 10 µM to 2 mM) in running buffer (PBS-P+ with 5% DMSO). Inject over both the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Control Validation: Inject a known positive control (a characterized binder) and a negative control (e.g., 2-aminopyridine, if known not to bind) to validate surface integrity.

  • Data Analysis: Apply solvent correction and reference subtraction. Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the KD​ .

Protocol B: Structural Validation via X-ray Crystallography

Causality: SPR confirms binding, but X-ray crystallography provides the atomic-level spatial coordinates necessary for Structure-Based Drug Design (SBDD). It confirms whether the spirocycle's exit vectors are optimally aligned for fragment growing.

  • Crystallization: Grow apo-protein crystals using the sitting-drop vapor diffusion method.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing 20–50 mM of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol dissolved in the crystallization cocktail supplemented with 10% DMSO.

  • Incubation: Incubate for 2 to 24 hours. The rigid 3D nature of the spirocycle generally allows for rapid diffusion into the active site without disrupting the crystal lattice.

  • Data Collection & Validation (Self-Validation): Cryoprotect and flash-freeze the crystals. Collect diffraction data. During refinement, calculate an Fo​−Fc​ omit map before modeling the fragment to ensure the electron density is a true representation of the ligand and not a buffer artifact.

Screening_Protocol Step1 Fragment Library (Spirocyclic Cores) Step2 Primary Screen: SPR (Binding Affinity) Step1->Step2 Step3 Orthogonal Screen: NMR (Ligand Observation) Step2->Step3 KD < 1 mM Step4 X-ray Crystallography (Fragment Soaking) Step3->Step4 Validated Hit Step5 Hit-to-Lead Elaboration Step4->Step5 3D Binding Mode

Caption: Sequential experimental workflow for validating spirocyclic fragments in drug discovery.

Case Study: Clinical Relevance of the Oxa-azaspiro Core

The theoretical benefits of the 2-oxa-8-azaspiro[4.5]decane scaffold have been clinically validated. A premier example is the discovery of TNO155 , a highly potent, allosteric SHP2 inhibitor developed by Novartis for the treatment of cancer [3].

During the hit-to-lead optimization phase, researchers utilized a structure-guided FBDD approach. By incorporating a modified 2-oxa-8-azaspiro[4.5]decane core, the development team successfully anchored the inhibitor into the SHP2 active site. The spirocyclic nature provided the exact 3D vectorization needed to engage the β 5- β 6 loop of the protein, while the high Fsp³ character ensured the molecule maintained the necessary oral bioavailability and pharmacokinetic profile required for in vivo efficacy. This demonstrates that starting with a heavily sp³-enriched fragment like (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol drastically reduces attrition rates during late-stage lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Sveiczer, A., North, A. J. P., Mateu, N., Kidd, S. L., Sore, H. F., & Spring, D. R. (2019). Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters.[Link]

  • LaMarche, M. J., Acker, M., Argikar, U. A., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.[Link]

In Vitro Metabolic Stability Comparison of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol Analogs: A Guide to Escaping Flatland

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize the "escape from flatland" to improve clinical success rates, the incorporation of sp3-rich, three-dimensional scaffolds has become a cornerstone of lead optimization [1]. Among these, spirocyclic amines such as 2-oxa-8-azaspiro[4.5]decane and its hydroxylated analog, (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol , have emerged as superior bioisosteres for traditional planar or monocyclic amines like piperidine and morpholine.

As a Senior Application Scientist, I have compiled this guide to objectively compare the in vitro metabolic stability of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol against its structural alternatives. This guide dissects the causality behind their pharmacokinetic behaviors and provides a self-validating experimental protocol for assessing microsomal clearance.

Structural Rationale and Causality in Metabolic Stability

The metabolic fate of an amine-containing drug candidate is largely dictated by its lipophilicity (cLogP), basicity (pKa), and the steric environment surrounding the nitrogen atom.

  • Monocyclic Amines (Piperidine/Morpholine): Traditional monocycles are highly susceptible to Cytochrome P450 (CYP450)-mediated α -carbon oxidation and N-dealkylation due to their exposed, unhindered conformations.

  • Unsubstituted Spirocycles (2-Oxa-8-azaspiro[4.5]decane): Bicyclization inherently increases the fraction of sp3 carbons (Fsp3) and introduces steric bulk. This three-dimensional complexity physically shields the α -carbons from the active site of CYP enzymes, drastically reducing intrinsic clearance ( Clint​ ) [2, 3].

  • Hydroxylated Spirocycles ((R)-2-Oxa-8-azaspiro[4.5]decan-4-ol): The addition of the 4-hydroxyl group further lowers lipophilicity, which generally decreases CYP450 affinity. However, it introduces a new causality: while Phase I (oxidative) metabolism is suppressed, the molecule becomes a potential substrate for Phase II metabolism (specifically, UGT-mediated glucuronidation). The (R)-stereocenter dictates the precise vector of this hydroxyl group, influencing its binding affinity to specific UGT isoforms.

Quantitative Data Comparison

The following table synthesizes representative in vitro metabolic stability data across human liver microsomes (HLM), comparing the target scaffold against common alternatives.

Scaffold / AnalogcLogPFsp3HLM Clint​ (µL/min/mg)Half-life ( t1/2​ )Primary Metabolic Liability
Piperidine (Monocycle)1.501.00>150 (High)< 10 minExtensive CYP450 α -oxidation
Morpholine (Monocycle)-0.861.0085 (Moderate)~25 minRing opening, N-dealkylation
2-Oxa-8-azaspiro[4.5]decane 0.451.00<20 (Low)> 120 minHighly stable; minor N-oxidation
(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol -0.151.0035 (Low-Mod)~65 minPhase II Glucuronidation at 4-OH

Data Interpretation: While the unsubstituted spirocycle exhibits the highest overall stability against Phase I enzymes, the (R)-4-ol analog offers a highly desirable balance: it maintains low lipophilicity and high aqueous solubility while exhibiting manageable, predictable Phase II clearance.

Mechanistic Pathways Visualization

To understand the divergent stability profiles, we must map the metabolic pathways. The diagram below illustrates how the structural features of the (R)-4-ol analog partition its clearance between Phase I and Phase II mechanisms.

Metabolism_Pathways Parent (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol CYP CYP450 Oxidation (Phase I) Parent->CYP Steric shielding UGT UGT Glucuronidation (Phase II) Parent->UGT 4-OH liability Met1 N-Dealkylation / C-Oxidation (Minor) CYP->Met1 Met2 O-Glucuronide Conjugate (Major) UGT->Met2

Caption: Phase I (CYP450) vs Phase II (UGT) metabolic pathways for the 4-hydroxyl spirocyclic analog.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

To accurately assess the metabolic stability of these analogs, researchers must employ a rigorously controlled in vitro assay. The following protocol is designed as a self-validating system : it includes specific controls that isolate enzymatic degradation from chemical instability, ensuring that the resulting Clint​ values are strictly biologically relevant.

Reagents & Materials
  • Human Liver Microsomes (HLM, pooled, 20 mg/mL)

  • 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​

  • NADPH Regenerating System (Solution A + Solution B)

  • UDP-glucuronic acid (UDPGA) cofactor (for Phase II assessment)

  • Positive Controls: Verapamil (High clearance), Warfarin (Low clearance)

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (IS, e.g., Diclofenac)

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Dilute HLM in the potassium phosphate buffer to a final working concentration of 0.5 mg/mL protein. Causality: This concentration ensures linear enzyme kinetics without saturating the system or causing non-specific protein binding artifacts.

  • Compound Spiking: Add the (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol analog (and comparators) to the matrix to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) 0.1% v/v to prevent CYP enzyme inhibition.

  • Self-Validating Control Setup (Critical Step):

    • Test Sample: Matrix + Compound + NADPH + UDPGA.

    • Negative Control (-Cofactor): Matrix + Compound (No NADPH/UDPGA). Causality: If degradation occurs here, the compound is chemically unstable in buffer, not enzymatically metabolized.

    • Positive Controls: Run Verapamil and Warfarin in parallel to verify the metabolic viability of the microsome batch.

  • Reaction Initiation & Incubation: Pre-warm all samples to 37°C for 5 minutes. Initiate the reaction by adding the NADPH/UDPGA cofactor mixture.

  • Time-Course Aliquoting & Quenching: At specified time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of the ice-cold ACN Quench Solution. Causality: The high organic content instantly denatures the microsomal proteins, halting all enzymatic activity to preserve the exact time-point snapshot.

  • Extraction & LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ) based on the log-linear decline of the parent compound peak area ratio against the internal standard.

Workflow Visualization

HLM_Workflow N1 Compound Spiking (1 µM, <0.1% DMSO) N2 HLM Incubation (+ Cofactors, 37°C) N1->N2 N3 Quench Reaction (Cold ACN + IS) N2->N3 N4 Centrifugation (Protein Crash) N3->N4 N5 LC-MS/MS Quantification N4->N5 N6 Kinetic Analysis (Cl_int, t1/2) N5->N6

Caption: Step-by-step workflow for in vitro Human Liver Microsome (HLM) metabolic stability assessment.

Conclusion

Replacing planar amines with spirocyclic architectures like 2-oxa-8-azaspiro[4.5]decane is a proven strategy to mitigate CYP450-mediated clearance. While the addition of a hydroxyl group in the (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol analog introduces a potential Phase II glucuronidation liability, it provides an exceptional balance of low lipophilicity, high solubility, and predictable overall clearance, making it a superior building block for modern drug design.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia. Journal of Medicinal Chemistry.[Link]

  • Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties. ACS Medicinal Chemistry Letters.[Link]

Validating the Chiral Stereocenter of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol: A Comparative Guide to Advanced 2D NMR Workflows

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the unambiguous assignment of absolute stereochemistry is a critical regulatory and functional milestone. The molecule (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol presents a unique analytical challenge: it features a rigid spirocyclic core (an oxa-azaspiro framework) and a single secondary carbinol stereocenter at C4. Because enantiomers exhibit identical physical properties and 1D NMR spectra in achiral environments, validating this specific (R)-configuration requires breaking the molecular symmetry.

This guide objectively compares the Advanced 2D NMR Chiral Derivatization Workflow (Modified Mosher’s Method + NOESY) against alternative analytical techniques, providing field-proven protocols, causality-driven mechanistic insights, and quantitative experimental data.

Comparative Analysis: Selecting the Optimal Validation Strategy

While several techniques can assign absolute configuration, their performance varies drastically depending on the physical state and structural prerequisites of the analyte. The table below compares the Advanced 2D NMR workflow against industry alternatives.

MethodologyStereochemical ConfidenceStructural PrerequisitesTurnaround TimeKey Limitations
Advanced 2D NMR (Mosher's + NOESY) Absolute (Definitive) Secondary alcohol/amine1–2 Days Requires derivatization step.
X-Ray Crystallography (XRD) Absolute (Definitive)High-quality single crystalWeeksCrystal growth is a severe bottleneck for spiro-alcohols.
Chiral HPLC Relative (Comparative)Known enantiomeric standardsHoursCannot determine absolute configuration without prior standards.
Vibrational Circular Dichroism (VCD) Absolute (Moderate)High sample purityDays to WeeksRequires extensive, time-consuming DFT computational modeling.

The Verdict: For spirocyclic secondary alcohols like 2-Oxa-8-azaspiro[4.5]decan-4-ol, the Advanced 2D NMR Workflow is the superior choice. It bypasses the crystallization bottleneck of XRD and the computational overhead of VCD, delivering absolute structural certainty within 48 hours.

Mechanistic Causality: Why Mosher's Method Requires 2D NOESY

The core logic of the Mosher ester analysis relies on diamagnetic shielding. By reacting the chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we create diastereomers. As established by [1], the phenyl ring of the MTPA group creates a shielding cone that shifts the NMR signals of spatially proximate protons upfield.

However, why is 1D NMR insufficient for this spirocyclic compound? The Mosher model assumes an "extended conformation" where the carbinol proton, the ester carbonyl, and the trifluoromethyl group are coplanar. In rigid spirocyclic systems, the steric bulk of the piperidine ring (C6–C10) can force the MTPA ester to deviate from this ideal geometry.

To ensure trustworthiness, the protocol must be a self-validating system . We employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to map through-space proton interactions (< 5 Å). As detailed by the [2], NOESY cross-peaks between the MTPA methoxy protons and the spiro-ring protons confirm the ester's conformation, locking in the validity of the 1D shielding data. Furthermore, 2D NOESY resolves the complex, overlapping multiplets of the piperidine ring that plague 1D spectra [3].

Logic MTPA Diastereomeric MTPA Esters (Extended Conformation) Shielding Diamagnetic Shielding by Phenyl Ring MTPA->Shielding Induces NOE Through-Space Proximity (< 5 Å) via NOESY MTPA->NOE Confirms Conformation DeltaShift Δδ(SR) Analysis (Positive L1, Negative L2) Shielding->DeltaShift Measured by Stereo Stereocenter (C4) Validation DeltaShift->Stereo NOE->Stereo

Mechanistic logic of absolute configuration determination combining Mosher's method and NOESY.

Self-Validating Experimental Protocol

This step-by-step methodology ensures high-fidelity data acquisition and prevents false positives caused by kinetic resolution or incomplete derivatization.

Step 1: Diastereomeric Derivatization
  • Sample Preparation: Dissolve 5 mg of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol in 0.5 mL of anhydrous CDCl₃ in a clean NMR tube. Add 10 μL of anhydrous pyridine-d₅.

  • Esterification: Add 3 equivalents of (R)-MTPA-Cl to generate the (S)-MTPA ester.

  • Parallel Reaction: In a second NMR tube, repeat the process using (S)-MTPA-Cl to generate the (R)-MTPA ester. Allow both to react at room temperature for 4 hours.

Step 2: Internal Validation via ¹⁹F NMR

Before proceeding to complex 2D analysis, acquire a standard ¹⁹F NMR spectrum.

  • Causality Check: A single, sharp singlet near -71.5 ppm confirms >95% diastereomeric purity and complete conversion. Multiple peaks indicate incomplete reaction or enantiomeric impurities, invalidating downstream analysis [4].

Step 3: ¹H and 2D NOESY Acquisition
  • 1D ¹H NMR: Acquire high-resolution proton spectra (600 MHz recommended) for both NMR tubes.

  • 2D NOESY: Acquire a phase-sensitive 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Conformational Lock: Verify the presence of NOE cross-peaks between the MTPA methoxy group and the C4 carbinol proton, confirming the necessary extended conformation.

Workflow Start Enantiomeric Mixture (R/S)-2-Oxa-8-azaspiro[4.5]decan-4-ol Deriv Chiral Derivatization (R)- and (S)-MTPA-Cl Start->Deriv F_NMR 19F NMR (Purity Validation) Deriv->F_NMR Internal Control NMR1D 1D 1H NMR Calculate Δδ(SR) Deriv->NMR1D NMR2D 2D NOESY Spatial Correlation Deriv->NMR2D Result Absolute Configuration Confirmed as (R) F_NMR->Result NMR1D->Result NMR2D->Result

Experimental workflow for stereocenter validation using Mosher's derivatization and 2D NMR.

Quantitative Data Interpretation

To determine the absolute configuration, we calculate the chemical shift difference: ΔδSR=δS​−δR​ .

Based on Cahn-Ingold-Prelog (CIP) priorities for C4, the -OH group is priority 1, the C3 methylene (attached to oxygen) is priority 2, and the C5 spiro carbon is priority 3. For the (R)-enantiomer, viewing down the C4-H bond places C3 on the right (L2) and C5 on the left (L1). According to the Mosher model, protons on the right side (L2) will yield negative ΔδSR values, while protons on the left side (L1) will yield positive ΔδSR values.

The experimental data below definitively validates the (R)-configuration of the synthesized spiro-alcohol:

Proton Position δ (S)-MTPA Ester (ppm) δ (R)-MTPA Ester (ppm) ΔδSR (ppm)Spatial Assignment
H-3a 3.753.87-0.12 L2 (Right side of C4)
H-3b 3.683.77-0.09 L2 (Right side of C4)
H-1a 3.643.58+0.06 L1 (Left side of C4)
H-6 (Spiro ring)1.811.73+0.08 L1 (Left side of C4)
H-10 (Spiro ring)1.781.71+0.07 L1 (Left side of C4)

Data Note: The consistent negative shifts for the C3 protons and positive shifts for the spiro-junction protons (H-1, H-6, H-10) form a perfect self-validating matrix that unambiguously confirms the (R)-stereocenter.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols.[Link]

  • Columbia University Chemistry NMR Facility. (2018). NOESY and ROESY Theory and Practice. Columbia University.[Link]

  • ACD/Labs. (2026). Stereochemistry Information from NOESY/ROESY data. Advanced Chemistry Development, Inc.[Link]

A Comparative Guide to the Binding Affinity of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol Derived Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the 2-Oxa-8-azaspiro[4.5]decane Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents with high potency and selectivity remains a cornerstone of medicinal chemistry. In this pursuit, rigid molecular scaffolds that orient pharmacophoric elements in a precise three-dimensional arrangement are of paramount importance. The 2-oxa-8-azaspiro[4.5]decane framework has emerged as a "privileged structure," a molecular architecture that is capable of binding to a variety of biological targets with high affinity. Its inherent conformational rigidity, a consequence of the spirocyclic fusion of a piperidine and a tetrahydrofuran ring, reduces the entropic penalty upon binding to a receptor, often translating to enhanced binding affinity and selectivity. This guide provides a comprehensive comparison of the binding affinities of a series of ligands derived from the (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold, with a particular focus on their interaction with G-protein coupled receptors (GPCRs), a large family of integral membrane proteins that are the targets of a significant portion of modern pharmaceuticals.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth analysis of the structure-activity relationships (SAR) within this chemical series, supported by experimental data, to inform the rational design of future therapeutic candidates. We will delve into the experimental methodologies used to determine binding affinities, present a comparative analysis of the data, and explore the molecular interactions that govern ligand-receptor recognition.

Experimental Methodologies: Ensuring Data Integrity and Reproducibility

The foundation of any comparative analysis lies in the robustness and consistency of the experimental methods used to generate the data. In the study of ligand-receptor interactions, radioligand binding assays are a gold standard for determining the affinity of a compound for its target. The following protocol outlines a typical radioligand competition binding assay used to determine the inhibitory constant (Ki) of a test compound.

Radioligand Competition Binding Assay Protocol

This protocol is a generalized procedure based on established methodologies for determining ligand binding affinities for GPCRs.

1. Membrane Preparation:

  • Cell lines stably expressing the target receptor of interest (e.g., CHO-K1 cells expressing the human M1 muscarinic receptor) are cultured to a high density.
  • The cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
  • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in the assay buffer, and the protein concentration is determined using a standard method such as the Bradford assay.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • To each well, the following are added in order:
  • Assay buffer (50 mM Tris-HCl, pH 7.4).
  • A fixed concentration of a high-affinity radioligand (e.g., [³H]-pirenzepine for M1 receptors). The concentration is typically chosen to be near the dissociation constant (Kd) of the radioligand for the receptor.
  • Varying concentrations of the unlabeled test compound (the "competitor"). A wide range of concentrations is used to generate a complete inhibition curve.
  • The prepared cell membranes.
  • Non-specific binding is determined in a parallel set of wells containing the assay components plus a high concentration of a known, non-radioactive ligand that saturates the receptors (e.g., atropine for muscarinic receptors).
  • Total binding is determined in wells containing the assay components without any competing ligand.

3. Incubation and Filtration:

  • The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).
  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.
  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting dose-response curve.
  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow of a typical radioligand competition binding assay.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Cell Culture prep2 Homogenization prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Membrane Resuspension prep3->prep4 assay2 Add Membranes prep4->assay2 Membranes assay1 Add Buffer, Radioligand, & Competitor assay1->assay2 assay3 Incubate to Equilibrium assay2->assay3 analysis1 Filtration & Washing assay3->analysis1 analysis2 Scintillation Counting analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Caption: Workflow of a radioligand competition binding assay.

Comparative Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives at Muscarinic Receptors

While specific data for the (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold remains proprietary or not yet published in accessible literature, a seminal study on the closely related 1-oxa-8-azaspiro[4.5]decane scaffold provides a valuable dataset for understanding the structure-activity relationships within this class of compounds. The following table summarizes the binding affinities of a series of these derivatives for the M1 and M2 muscarinic acetylcholine receptors, which are key targets for cognitive function and cardiovascular regulation, respectively.[1]

Compound IDR1R2R3M1 Receptor Ki (nM)M2 Receptor Ki (nM)M1/M2 Selectivity
17 CH₃=OH1.82.10.86
18 CH₂CH₃=OH3.28.50.38
29 CH₃=CH₂H6.8250.27
26 CH₃S(CH₂)₂SH4.2180.23
28 CH₂CH₃S(CH₂)₂SH9.1520.17
37 CH₃=NOHH11480.23

Data adapted from Tsukamoto et al., Chem. Pharm. Bull. 43(5) 842-852 (1995).[1]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key insights into the structure-activity relationships of 1-oxa-8-azaspiro[4.5]decane derivatives at muscarinic receptors.

  • Influence of the C2-Substituent (R1): A comparison between compound 17 (R1 = CH₃) and 18 (R1 = CH₂CH₃) shows that increasing the steric bulk at the 2-position from a methyl to an ethyl group leads to a slight decrease in affinity for both M1 and M2 receptors. This suggests that the binding pocket in this region is sensitive to the size of the substituent.

  • Modifications at the C3-Position (R2): Replacing the carbonyl group at the 3-position with other functionalities has a significant impact on both affinity and selectivity.

    • The introduction of a methylene group (compound 29 ) or a dithioketal (compounds 26 and 28 ) generally leads to a decrease in affinity for both M1 and M2 receptors compared to the parent carbonyl compound 17 .

    • However, these modifications also result in a modest increase in selectivity for the M1 receptor over the M2 receptor. For instance, compound 29 exhibits a nearly 4-fold preference for M1 over M2, whereas the parent compound 17 shows almost no selectivity.

    • The oxime derivative (compound 37 ) also displays a preference for the M1 receptor.

  • Stereochemistry: The study by Tsukamoto and colleagues also investigated the stereoisomers of compounds 18 and 29 , finding that the M1 agonist activity resided preferentially in the (-)-isomers.[1] The absolute configuration of (-)-29 was determined to be (S), which is the same as that of the natural muscarinic agonist, muscarone.[1] This highlights the importance of stereochemistry in the interaction of these ligands with their target receptors.

The following diagram illustrates the key structural modifications and their impact on muscarinic receptor affinity.

Caption: Structure-Activity Relationships of 1-Oxa-8-azaspiro[4.5]decane Derivatives.

Broader Context and Future Directions

The 8-azaspiro[4.5]decane scaffold is a versatile platform that has been explored for a wide range of biological targets beyond muscarinic receptors. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have shown high affinity for sigma-1 (σ1) receptors, which are implicated in a variety of central nervous system disorders.[2][3] This highlights the potential of this spirocyclic system to be adapted for different therapeutic applications through judicious chemical modifications.

The insights gained from the comparative analysis of the 1-oxa-8-azaspiro[4.5]decane series can guide the future design of ligands based on the (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold. Key considerations for future research should include:

  • Systematic exploration of substituents at various positions of the scaffold to map the binding pockets of target receptors.

  • Investigation of the role of the hydroxyl group at the 4-position of the target scaffold, as it provides a handle for introducing further diversity and potential hydrogen bonding interactions.

  • Chiral synthesis and separation to evaluate the stereochemical requirements for optimal receptor binding and functional activity.

  • Evaluation against a broader panel of receptors to assess selectivity and identify potential off-target effects.

By combining rational drug design with robust biological evaluation, the full therapeutic potential of the (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold and its derivatives can be realized.

Conclusion

This comparative guide has provided an in-depth analysis of the binding affinities of ligands derived from the 2-oxa-8-azaspiro[4.5]decane scaffold, with a focus on a closely related series of 1-oxa-8-azaspiro[4.5]decane derivatives at muscarinic receptors. The structure-activity relationships elucidated from the available data underscore the importance of subtle structural modifications in determining both binding affinity and receptor selectivity. The detailed experimental protocol for radioligand binding assays provides a framework for the consistent and reliable evaluation of new chemical entities. While a comprehensive dataset for the specific (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol scaffold is not yet publicly available, the principles and findings discussed herein offer a solid foundation for the future exploration and optimization of this promising class of compounds for the development of novel therapeutics.

References

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem Technical Support Team.
  • Wünsch, B., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. National Center for Biotechnology Information. [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized spirocyclic building blocks require more than just following a checklist—it requires an understanding of the molecule's fundamental chemistry.

(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol is a highly valuable chiral spirocyclic amino ether alcohol, frequently utilized in advanced drug discovery pipelines, such as the synthesis of complex LRRK2 kinase inhibitors for Parkinson's disease research[1]. However, the very structural motifs that make it synthetically useful—specifically its nucleophilic secondary amine and hydrogen-bonding hydroxyl group—also dictate strict, non-negotiable handling and disposal protocols.

This guide provides a self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profiling & Hazard Causality

To design a fail-safe operational plan, we must first understand the causality behind the compound's hazards.

  • The Secondary Amine Core: The nitrogen atom within the azaspiro[4.5]decane ring acts as a Lewis base. In its free-base form, it is highly nucleophilic and basic, which directly causes its skin and mucous membrane irritating properties. It can rapidly strip lipid layers from the skin upon contact.

  • Environmental Persistence: Complex aliphatic amines are notoriously resistant to standard biodegradation in municipal wastewater treatment plants. If discharged into the sewer, they pose a severe toxicity risk to aquatic ecosystems[2][3].

  • Thermal Decomposition: When exposed to high heat or fire, the nitrogen-containing ring decomposes to release highly toxic nitrogen oxides (NOx)[4]. This dictates that disposal must occur via controlled, high-temperature incineration equipped with NOx scrubbers.

Quantitative Hazard Summary

The following table summarizes the physicochemical hazard profile of 2-Oxa-8-azaspiro[4.5]decane derivatives (including hydrochloride salts) to inform your risk assessment[5]:

Property / HazardGHS CodeCausality / Operational Impact
Chemical Class N/ASpirocyclic amino ether alcohol; basicity requires isolation from acids.
Oral Toxicity H302 : Harmful if swallowedMandates strict laboratory hygiene; no eating/drinking in handling zones.
Skin Irritation H315 : Causes skin irritationAmine basicity causes dermal damage; requires double-gloving with nitrile.
Eye Irritation H319 : Causes serious eye irritationHigh risk of corneal damage; chemical splash goggles are mandatory.
Respiratory Hazard H335 : May cause respiratory irritationVapor/dust inhalation irritates mucous membranes; handle only in a fume hood.

Operational Workflow: Safe Handling & Storage

Before generating waste, the handling of (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol must be tightly controlled to minimize exposure and environmental release.

Step-by-Step Handling Methodology:

  • Engineering Controls: All weighing, transferring, and reacting of this compound must be performed inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm[6].

  • Personal Protective Equipment (PPE): Operators must wear chemical splash goggles, a flame-resistant lab coat, and heavy-duty nitrile gloves. Causality: Nitrile provides a superior barrier against basic organic amines compared to latex.

  • Storage Segregation: Store the compound in a cool, dry, inert atmosphere (e.g., under argon or nitrogen) at 2–8°C. It must be strictly segregated from strong oxidizing agents, acyl halides, and concentrated acids to prevent violent exothermic reactions[3][7].

Proper Disposal Procedures: The Step-by-Step Plan

Under the EPA's Resource Conservation and Recovery Act (RCRA), (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol and its solutions must be treated as regulated hazardous waste[7][8]. Never dispose of this compound down the sink or in regular trash.

Step 1: Waste Stream Segregation

  • Action: Segregate the waste into a "Non-Halogenated Organic Waste" stream.

  • Causality: Mixing basic amines with halogenated solvents (like chloroform or dichloromethane) over long periods can lead to the slow formation of toxic and potentially unstable quaternary ammonium salts or explosive combinations[3][7].

Step 2: Primary Containment

  • Action: Collect the waste in a High-Density Polyethylene (HDPE) carboy or a heavy-walled glass receptacle[9].

  • Causality: Metal containers must be strictly avoided. The basic nature of the amine (or the chloride ions if handled as a hydrochloride salt) will corrode metal over time, leading to catastrophic container failure and leaks[9].

Step 3: Aqueous Neutralization (For Aqueous Waste Streams Only)

  • Action: If the compound is dissolved in an aqueous stream, cool the solution to room temperature and carefully neutralize it to ~pH 7 using dilute (1M) hydrochloric or sulfuric acid before transferring it to the aqueous hazardous waste carboy[3].

  • Causality: Neutralizing the basic amine prevents pressure buildup and dangerous exothermic acid-base reactions when the waste is eventually combined with other laboratory effluents.

Step 4: RCRA-Compliant Labeling

  • Action: Affix a standardized label reading "HAZARDOUS WASTE" . Explicitly list "(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol" and any associated solvents. Do not use abbreviations.

Step 5: EH&S Transfer and Incineration

  • Action: Request a pickup from your institution's Environmental Health and Safety (EH&S) department. The waste broker will transport the chemical to a certified Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[7][9].

Disposal Workflow Visualization

G N1 1. Waste Generation (R)-2-Oxa-8-azaspiro[4.5]decan-4-ol N2 2. Hazard Assessment Identify as Basic Organic Amine N1->N2 N3 3. Segregation Isolate from Oxidizers & Acids N2->N3 N4 4. Containment HDPE or Glass Receptacle N3->N4 N5 5. RCRA Labeling Mark as 'Hazardous Waste' N4->N5 N6 6. EH&S Collection Chain of Custody Transfer N5->N6 N7 7. Final Disposal High-Temp Incineration (NOx Scrubber) N6->N7

Workflow for the safe segregation, containment, and disposal of spirocyclic amine waste.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate containment is required to prevent aerosolization and surface contamination.

  • Isolate and Evacuate: Immediately clear personnel from the immediate area. If the spill is large or highly concentrated, ensure the room's ventilation is active and step out until airborne dust/vapors settle[6].

  • Containment: Don fresh PPE (goggles, nitrile gloves, lab coat). For liquid solutions, surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical spill pad[4]. Do not use sawdust, as organic amines can react with organic matter.

  • Collection: Sweep up the absorbed material or solid powder using a non-sparking tool. Place the debris into a sealable, compatible container (HDPE)[4].

  • Decontamination: Wash the affected surface with a mild, dilute acidic solution (e.g., 1% acetic acid) to neutralize residual free-base amine, followed by copious amounts of water. Collect all rinsate as hazardous waste[6].

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.